Orientin-2''-O-p-trans-coumarate
説明
Structure
3D Structure
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYOEXOYRWIOU-HJBGGDBQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence and Extraction of Orientin-2''-O-p-trans-coumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavone (B191248) C-glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of orientin, it belongs to a class of flavonoids known for their antioxidant and cell-proliferative properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of its potential biological signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the seeds of Trigonella foenum-graecum, commonly known as fenugreek[1][2]. This plant, belonging to the Fabaceae family, is cultivated worldwide for its culinary and medicinal uses. While other plants, such as turmeric (Curcuma longa), have been found to contain a vast array of phenolic compounds, the presence of this compound in them is not as clearly established or quantified[3].
Quantitative Data
Precise quantitative data for the yield of this compound from natural sources is limited in the current literature. However, studies on the total flavonoid content of fenugreek seeds provide a valuable context for estimating potential yields.
| Plant Source | Plant Part | Total Flavonoid Yield (%) | Method | Reference |
| Trigonella foenum-graecum | Seeds | 1.03 | Ultrasonic-Assisted Extraction | [4] |
Note: The yield of the specific compound, this compound, will be a fraction of the total flavonoid content.
Experimental Protocols
The isolation of this compound from fenugreek seeds typically involves a multi-step process of extraction, fractionation, and chromatographic purification.
Extraction of Total Flavonoids from Trigonella foenum-graecum Seeds
This protocol is based on methods optimized for the extraction of flavonoids from fenugreek seeds.
Materials:
-
Dried, powdered seeds of Trigonella foenum-graecum
-
Ultrasonic bath
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Accurately weigh the powdered fenugreek seed material.
-
Suspend the powder in 70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the suspension in an ultrasonic bath set at 80 W and 40 kHz.
-
Conduct the extraction for 80 minutes at a controlled temperature of 48°C.
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be lyophilized or used directly for the next stage of fractionation.
Fractionation and Isolation of this compound
This protocol outlines a general procedure for the separation of C-glycosylflavones from the crude extract.
Materials:
-
Crude flavonoid extract
-
Ethyl acetate (B1210297)
-
Water
-
Separatory funnel
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Water with 0.1% trifluoroacetic acid (TFA)
-
Preparative HPLC system
Procedure:
-
Dissolve the crude extract in water and partition it against ethyl acetate in a separatory funnel.
-
Separate the layers and collect the ethyl acetate fraction, which will be enriched with flavonoids.
-
Evaporate the ethyl acetate under reduced pressure to obtain the flavonoid-rich fraction.
-
Dissolve the dried fraction in a suitable solvent (e.g., methanol).
-
Perform analytical HPLC to identify the peak corresponding to this compound. A typical mobile phase gradient would be an increasing concentration of acetonitrile in water (with 0.1% TFA).
-
Once the target peak is identified, employ preparative HPLC with the same or a similar solvent system to isolate the compound.
-
Collect the fractions containing the pure compound and verify its identity and purity using analytical techniques such as HPLC-MS and NMR.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the literature, its known biological activities as an antioxidant and a promoter of cell proliferation suggest potential mechanisms of action[1][2][5]. The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.
Potential Antioxidant Signaling Pathway
Based on the known mechanisms of related flavonoids like orientin, a plausible signaling pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway[6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. asianpubs.org [asianpubs.org]
- 5. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Orientin-2''-O-p-trans-coumarate
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Natural Flavonoid
Abstract
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside found in plants such as Trigonella foenum-graecum (fenugreek).[1] This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Physicochemical Properties
This compound is a complex flavonoid, characterized by the esterification of the 2''-hydroxyl group of the glucose moiety of orientin (B1677486) with p-trans-coumaric acid. This acylation significantly influences its physicochemical properties.
Structure and Identification
-
Systematic Name: [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
-
Molecular Formula: C₃₀H₂₆O₁₃
-
Molecular Weight: 594.52 g/mol [1]
-
CAS Number: 1229437-75-5[1]
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 594.52 g/mol | [1] |
| Molecular Formula | C₃₀H₂₆O₁₃ | |
| Melting Point | ~260-285 °C (for Orientin) | [2] |
| Solubility | Soluble in methanol (B129727), DMSO, ethyl acetate (B1210297), acetone, chloroform (B151607), and dichloromethane.[1] | |
| Appearance | Likely a yellow powder, characteristic of flavonoids. |
Spectral and Chromatographic Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from the analysis of its constituent parts (orientin and p-coumaric acid) and similar acylated flavonoids.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound in a solvent like methanol is expected to exhibit two major absorption bands, characteristic of the flavonoid structure.[3][4]
-
Band I (300-400 nm): Arises from the cinnamoyl system (B-ring and the heterocyclic C-ring). The presence of the p-coumaroyl group is expected to cause a bathochromic (red) shift in this band compared to the parent orientin molecule.
-
Band II (240-280 nm): Corresponds to the benzoyl system (A-ring).
The use of shift reagents such as NaOMe, AlCl₃, and NaOAc can provide valuable structural information by indicating the presence and location of free hydroxyl groups on the flavonoid skeleton.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum would be complex, showing signals for the aromatic protons of the orientin A and B rings, the anomeric proton of the glucose moiety, and the protons of the p-coumaroyl group, including the characteristic trans-olefinic protons. The downfield shift of the H-2'' proton of the glucose would confirm the acylation at this position.
-
¹³C NMR: The carbon NMR spectrum would show resonances for all 30 carbon atoms. Key signals would include those for the carbonyl carbons of the flavonoid and the ester, the aromatic carbons, and the carbons of the sugar unit. The chemical shift of the C-2'' carbon would be significantly affected by the ester linkage.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS analysis would help to confirm the structure by showing the loss of the p-coumaroyl group and fragmentation of the glucose moiety.
Experimental Protocols
The following sections outline generalized protocols for the isolation, purification, and characterization of this compound from a plant source like Trigonella foenum-graecum seeds. These are based on established methods for the extraction of acylated flavonoids.[2][6][7]
Extraction and Isolation Workflow
The overall workflow for obtaining a purified sample of this compound is depicted in the following diagram.
Caption: Figure 1. General Workflow for Isolation
Detailed Extraction Protocol
-
Plant Material Preparation: Dried and powdered plant material (e.g., 1 kg of Trigonella foenum-graecum seeds) is used as the starting material.
-
Extraction: The powdered material is macerated with 70% aqueous methanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound is typically found in the ethyl acetate phase.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions enriched with the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Characterization Protocol
-
UV-Vis Spectroscopy: The purified compound is dissolved in methanol, and the UV-Vis spectrum is recorded from 200 to 500 nm. The effect of shift reagents is determined by recording spectra after the addition of NaOMe, AlCl₃, AlCl₃/HCl, and NaOAc.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent such as DMSO-d₆.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the biological activities of its parent compound, orientin, and other acylated flavonoids suggest several potential mechanisms of action. The compound is known to possess potent antioxidant activity and promotes cell proliferation.[1]
Antioxidant and Anti-inflammatory Effects
Orientin has been shown to exert significant antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is often linked to the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).
Furthermore, orientin has demonstrated anti-inflammatory properties by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Figure 2. Hypothesized Antioxidant and Anti-inflammatory Signaling
Cell Proliferation and Cancer
Orientin has been investigated for its effects on cancer cells. Studies have shown that it can inhibit the proliferation of certain cancer cell lines and induce apoptosis. This has been linked to the inhibition of the Hedgehog signaling pathway and the NF-κB pathway . The p-coumaroyl moiety may enhance the cellular uptake and bioavailability of the compound, potentially leading to more potent effects than orientin alone.
Other Potential Activities
The acylation of flavonoids with phenolic acids like p-coumaric acid can modulate their biological activities, including their enzyme inhibitory potential. For instance, some acylated flavonoids have shown inhibitory activity against enzymes such as α-glucosidase and xanthine (B1682287) oxidase, suggesting potential applications in the management of diabetes and hyperuricemia.
Conclusion
This compound is a promising natural product with significant antioxidant and potential anti-inflammatory and anti-cancer properties. The presence of the p-coumaroyl group is likely to enhance its biological activity and bioavailability compared to its parent compound, orientin. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways, and to explore its therapeutic potential in various disease models. This technical guide provides a foundational understanding of its properties and the methodologies required for its further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. nepjol.info [nepjol.info]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on … [ouci.dntb.gov.ua]
The Discovery and Isolation of Orientin-2''-O-p-trans-coumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid compound first identified in 2010 by Wang et al.[1] This technical guide provides a comprehensive overview of its discovery, isolation, and initial characterization, with a focus on the experimental methodologies employed. The information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this natural product.
Discovery and Natural Source
This compound was discovered as a new flavonoid during the phytochemical investigation of the seeds of Trigonella foenum-graecum L., commonly known as fenugreek.[1][2][3] Fenugreek is a plant in the family Fabaceae and has a long history of use in traditional medicine. The research by Wang et al. aimed to isolate and identify flavonoids from fenugreek seeds and evaluate their effects on cell proliferation.[1]
Isolation and Purification
The isolation of this compound from fenugreek seeds involved a multi-step process of extraction and chromatographic separation. While the original publication by Wang et al. provides a general outline, this guide combines that information with other established methods for flavonoid isolation from Trigonella foenum-graecum to present a more detailed protocol.
Experimental Protocol: Extraction and Fractionation
-
Preparation of Plant Material: Dried seeds of Trigonella foenum-graecum are ground into a fine powder to increase the surface area for solvent extraction.
-
Ethanolic Extraction: The powdered seeds are extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the soluble compounds. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This compound is found in the ethyl acetate-soluble fraction.[1] This step helps to separate compounds based on their polarity, enriching the target flavonoid in the ethyl acetate (B1210297) layer.
Experimental Protocol: Chromatographic Separation
The ethyl acetate fraction, containing a mixture of flavonoids and other compounds, is subjected to several rounds of column chromatography for the purification of this compound.
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Polyamide Column Chromatography: Fractions containing the target compound are further purified on a polyamide column, eluting with a methanol-water gradient.
-
Sephadex LH-20 Column Chromatography: A final purification step is often carried out using a Sephadex LH-20 column with methanol as the mobile phase. This separates compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining a highly pure compound, preparative HPLC is employed. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of the isolated compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Quantitative Data: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₃₀H₂₆O₁₃ |
| Molecular Weight | 594.5 g/mol |
| Appearance | Yellow powder |
| FAB-MS (m/z) | 595 [M+H]⁺ |
Note: The detailed ¹H-NMR and ¹³C-NMR data, while referenced in the original publication, are not publicly available in full. The data presented here is based on the confirmed structure.
Biological Activity: Promotion of Cell Proliferation
A key finding in the initial study by Wang et al. was the ability of this compound to promote the proliferation of 2BS cells, a human embryonic lung fibroblast cell line, particularly after being subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).[1]
Experimental Protocol: H₂O₂-Induced 2BS Cell Proliferation Assay
-
Cell Culture: 2BS cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Oxidative Stress: To induce oxidative stress, the cultured 2BS cells are treated with a specific concentration of hydrogen peroxide (H₂O₂) for a defined period.
-
Treatment with Compound: After H₂O₂ treatment, the cells are washed and then incubated with various concentrations of this compound.
-
Assessment of Cell Proliferation: Cell proliferation is typically measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength, and the results are expressed as a percentage of the control group.
The study by Wang et al. demonstrated that this compound significantly promoted the proliferation of H₂O₂-treated 2BS cells.[1]
Potential Signaling Pathways
While the direct signaling pathways affected by this compound have not been extensively studied, research on its parent compound, orientin, provides valuable insights into its potential mechanisms of action. Orientin has been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[4][5][6]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
The antioxidant properties of orientin, and likely this compound, may be attributed to the activation of this Nrf2 pathway, which would be consistent with its protective effect against H₂O₂-induced stress.
Caption: Postulated Nrf2 signaling pathway activation by orientin.
Conclusion
This compound is a novel flavonoid with demonstrated potential to promote cell proliferation, particularly under conditions of oxidative stress. Its discovery from the well-known medicinal plant Trigonella foenum-graecum highlights the continued importance of natural product research in drug discovery. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the initial discovery and characterization of this promising compound for the scientific community.
References
- 1. New flavonoids with 2BS cell proliferation promoting effect from the seeds of Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Orientin-2''-O-p-trans-coumarate
An In-Depth Technical Guide to the Biological Activity of Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring flavonoid C-glycoside predominantly isolated from the seeds of Trigonella foenum-graecum (Fenugreek).[1][2] As a derivative of the well-studied flavone (B191248) orientin (B1677486), this compound benefits from the addition of a p-trans-coumaroyl group, which can modulate its biological profile. While research specifically targeting this compound is still emerging, available data and the activities of its close structural analogs suggest significant potential in several therapeutic areas. This document provides a comprehensive technical overview of its known biological activities, supported by quantitative data where available, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways and workflows. The primary reported activities include potent antioxidant effects, enzyme inhibition, and the promotion of cell proliferation under specific conditions of oxidative stress.[2]
Physicochemical Properties
-
Molecular Formula: C₃₀H₂₆O₁₃
-
Molecular Weight: 594.52 g/mol
-
Compound Class: Flavonoid C-Glycoside, Coumaroyl Ester
-
Natural Sources: Trigonella foenum-graecum (Fenugreek) seeds, Swertia mileensis.[1]
Core Biological Activities
The biological profile of this compound is characterized by several key activities, primarily investigated through in vitro models.
Cell Proliferation Promoting Effect
One of the most specifically cited activities of this compound is its ability to protect and promote cell growth in the presence of oxidative stress. A key study demonstrated that it strongly promoted the proliferation of human embryonic lung fibroblast (2BS) cells that had been damaged by hydrogen peroxide (H₂O₂).[1][3] This cytoprotective effect suggests potential applications in regenerative medicine or as a protective agent against oxidative tissue damage.
Table 1: Proliferative Activity Data
| Compound | Cell Line | Condition | Observed Effect | Quantitative Data | Reference |
|---|
| this compound | 2BS | H₂O₂ Induced Stress | Strong promotion of cell proliferation | Not specified in literature |[1][4][5] |
Enzyme Inhibition: Xanthine (B1682287) Oxidase
While direct inhibitory data for this compound against xanthine oxidase (XO) is not available, compelling evidence from its close structural isomers, isoorientin (B1672268) 2″-O-(E)-p-coumarate and isovitexin (B1672635) 2″-O-(E)-p-coumarate, demonstrates potent activity.[3] Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that produces uric acid and reactive oxygen species (ROS); its inhibition is a key strategy for treating gout.[6][7] The data suggests that the C-glycosylflavone scaffold with a coumaroyl acylation is effective for XO inhibition, likely through a mixed-type inhibition mechanism.[3]
Table 2: Xanthine Oxidase Inhibition Data (Structural Isomers)
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Isoorientin 2″-O-(E)-p-coumarate | Xanthine Oxidase | 35.85 ± 0.64 | Mixed-type | [3] |
| Isovitexin 2″-O-(E)-p-coumarate | Xanthine Oxidase | 36.08 ± 0.93 | Mixed-type |[3] |
Antioxidant Activity
This compound is consistently described as possessing potent antioxidant activity.[2][8] This is a characteristic feature of many flavonoids, which can act as free radical scavengers, hydrogen donors, and metal chelators.[9] The antioxidant capacity is fundamental to its other biological effects, including its cytoprotective and putative anti-inflammatory actions.
Table 3: Antioxidant Activity Data
| Compound | Assay Type | IC₅₀ or % Inhibition | Reference |
|---|---|---|---|
| This compound | General Antioxidant | Described as "potent" | [2][8] |
| Trigonella foenum-graecum Methanol (B129727) Extract | DPPH Radical Scavenging | IC₅₀: 3.85 µg/mL | [3] |
| Trigonella foenum-graecum Methanol Extract | ABTS Radical Scavenging | IC₅₀: 44.49 µg/mL |[3] |
Note: Quantitative data for the pure compound is not specified in the literature; data for a relevant plant extract is provided for context.
Putative Anti-inflammatory and Anticancer Activities
The parent compound, orientin, exhibits well-documented anti-inflammatory and anticancer properties, primarily through the modulation of key signaling pathways like NF-κB and the induction of apoptosis.[10][11] It is plausible that this compound shares some of these activities, as the core flavonoid structure is responsible for many of these interactions. However, direct experimental evidence for the coumarate derivative is currently lacking.
Experimental Protocols
This section provides detailed methodologies for key assays relevant to the biological evaluation of this compound.
2BS Cell Proliferation Assay (MTT Method)
This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytoprotective and proliferative effects of the compound against H₂O₂-induced damage as investigated by Wang et al. (2010).[1]
-
Cell Culture: Human embryonic lung fibroblast (2BS) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.
-
Induction of Oxidative Stress: The culture medium is replaced with a medium containing a predetermined concentration of H₂O₂ (e.g., 100-200 µM) to induce cellular damage.
-
Treatment: Concurrently or immediately after H₂O₂ exposure, cells are treated with various concentrations of this compound (e.g., 1, 10, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%). Control wells include untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.
-
Incubation: The plates are incubated for an additional 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Xanthine Oxidase Inhibition Assay
This spectrophotometric protocol is designed to measure the inhibition of uric acid formation from the substrate xanthine.[12][13]
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution: Xanthine solution (e.g., 150 µM) prepared in the phosphate buffer.
-
Enzyme Solution: Xanthine oxidase from bovine milk (e.g., 0.1 units/mL) prepared in phosphate buffer immediately before use.
-
Test Compound: A stock solution of this compound is prepared in DMSO and serially diluted to desired concentrations.
-
-
Assay Mixture: In a 96-well UV-transparent plate or quartz cuvette, the following are added:
-
100 µL Phosphate Buffer
-
50 µL Test Compound dilution (or DMSO for control)
-
50 µL Substrate Solution
-
-
Reaction Initiation: The reaction is initiated by adding 50 µL of the Enzyme Solution to the mixture. Allopurinol is used as a positive control.
-
Kinetic Measurement: The plate is immediately placed in a spectrophotometer, and the absorbance at 293 nm (the wavelength of maximum absorbance for uric acid) is measured every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis: The rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve) is calculated. The percentage inhibition is determined using the formula: Inhibition (%) = [(Rate_Control - Rate_Sample) / Rate_Control] * 100. The IC₅₀ value is calculated by plotting percentage inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14][15]
-
Reagent Preparation:
-
DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Test Compound: A stock solution of this compound is prepared in methanol and serially diluted. Ascorbic acid or Trolox is used as a positive control.
-
-
Reaction Mixture: In a 96-well plate, 100 µL of the test compound dilution is mixed with 100 µL of the DPPH solution.
-
Incubation: The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The scavenging activity is calculated using the formula: Scavenging (%) = [(Abs_Control - Abs_Sample) / Abs_Control] * 100. The IC₅₀ value is determined from the dose-response curve.
Visualizations: Workflows and Pathways
Experimental and Logical Diagrams
The following diagrams illustrate a typical experimental workflow for assessing bioactivity and the logical relationship between the compound's core effects.
Putative Signaling Pathway: Inhibition of NF-κB
Based on the extensive evidence for its parent compound, orientin, a primary anti-inflammatory mechanism of action for this compound is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11]
Conclusion and Future Directions
This compound is a promising bioactive flavonoid with demonstrated cytoprotective and potent antioxidant activities. Data from its structural isomers strongly indicate a capacity for enzyme inhibition, particularly against xanthine oxidase, warranting further investigation for conditions like gout. While direct evidence is pending, its structural similarity to orientin suggests a high probability of significant anti-inflammatory and anticancer effects, likely mediated through pathways such as NF-κB.
Future research should focus on generating specific quantitative data (IC₅₀/EC₅₀) for this compound across a range of assays, including antioxidant, anti-inflammatory (e.g., cytokine release), and antiproliferative studies on various cancer cell lines. Elucidating its precise mechanism of action through detailed cell signaling and molecular docking studies will be critical for advancing its potential as a lead compound in drug development.
References
- 1. New flavonoids with 2BS cell proliferation promoting effect from the seeds of Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 13. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
Orientin-2''-O-p-trans-coumarate: An In-Depth Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientin-2''-O-p-trans-coumarate, a flavonoid glycoside isolated from the seeds of Trigonella foenum-graecum (fenugreek), has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of its antioxidant properties, including proposed mechanisms of action, detailed experimental protocols for in vitro and cell-based antioxidant assays, and potential signaling pathways involved in its cytoprotective effects. While quantitative antioxidant data for the isolated this compound is not extensively available in current literature, this guide consolidates information on the antioxidant capacity of fenugreek extracts and the closely related parent compound, orientin (B1677486), to provide a foundational understanding for future research and drug development endeavors.
Introduction
Flavonoids are a class of plant secondary metabolites widely recognized for their diverse bioactive properties, including potent antioxidant effects. This compound is a C-glycosylflavone, a subclass of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone.[1] This structural feature often enhances stability and bioavailability compared to their O-glycoside counterparts. Found in fenugreek, a plant with a long history of medicinal use, this compound is of growing interest for its potential therapeutic applications.[1][2] This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge of its antioxidant capabilities.
Antioxidant Properties and Data Presentation
While specific quantitative data for the free radical scavenging activity of isolated this compound is limited in the available scientific literature, studies on extracts of Trigonella foenum-graecum, from which it is derived, and its parent compound, orientin, provide strong evidence of its antioxidant potential.
It is important to note that the following data pertains to extracts or related compounds and should be considered indicative of the potential of this compound, pending further specific studies on the isolated compound.
| Sample | Antioxidant Assay | IC50 Value / Activity | Reference |
| Hydroalcoholic extract of Trigonella foenum-graecum seeds | DPPH Radical Scavenging | IC50: 350 µg/ml | [3] |
| Hydroalcoholic extract of Trigonella foenum-graecum seeds | ABTS Radical Cation Scavenging | IC50: 962.5 µg/ml | [3] |
| 70% Ethanol (B145695) extract of Trigonella foenum-graecum | DPPH Radical Scavenging | 89.7% ± 1.54 inhibition at 1.5 mg/mL | [4] |
| Orientin | Hydroxyl Radical Scavenging | Significant inhibition at 10-500 µM | [5] |
Proposed Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids like this compound is multifaceted. The primary mechanisms are believed to be:
-
Direct Radical Scavenging: The polyphenolic structure of the flavonoid core allows for the donation of a hydrogen atom to stabilize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating the damaging radical chain reactions. The presence of the p-trans-coumaroyl group may further enhance this activity.[6]
-
Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[5]
-
Modulation of Endogenous Antioxidant Enzymes: Evidence from studies on the parent compound, orientin, suggests that these flavonoids can upregulate the expression and activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6]
Signaling Pathways in Cytoprotection
Based on research into the closely related flavonoid, orientin, two key signaling pathways are likely involved in the antioxidant and cytoprotective effects of this compound:
The Keap1-Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a suite of antioxidant and detoxifying enzymes. Studies on orientin have shown its ability to activate this pathway, leading to enhanced cellular defense against oxidative damage.
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a role in regulating metabolism and cellular stress responses. Activation of AMPK can lead to the downstream activation of various protective mechanisms, including the enhancement of antioxidant defenses. Research on orientin has indicated its ability to activate the AMPK pathway, which in turn can contribute to its overall cytoprotective and antioxidant effects.
Experimental Protocols
The following are detailed methodologies for key in vitro and cell-based antioxidant assays that can be employed to quantify the antioxidant potential of this compound.
In Vitro Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.
-
For the blank, add 50 µL of the solvent to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.
-
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare sample and standard solutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to 180 µL of the diluted ABTS•⁺ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cell-Based Antioxidant Assay (CAA)
Principle: This assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS) induced by an external pro-oxidant in a cell-based model. The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used.
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and culture until confluent.
-
-
Loading with DCFH-DA:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) in serum-free medium for 1 hour at 37°C.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the test compound (this compound) at various concentrations to the cells and incubate for a specified period (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the concentration of the compound that inhibits ROS production by 50% (IC50).
-
Conclusion and Future Directions
This compound, a flavonoid from Trigonella foenum-graecum, holds considerable promise as a natural antioxidant. While direct quantitative data on the isolated compound is still needed, the existing evidence from its source plant and parent compound, orientin, strongly suggests its potential to mitigate oxidative stress through direct radical scavenging, metal chelation, and modulation of endogenous antioxidant defense pathways such as the Keap1-Nrf2-ARE and AMPK signaling pathways.
Future research should focus on:
-
Isolation and Purification: Obtaining highly pure this compound for rigorous in vitro and in vivo testing.
-
Quantitative Antioxidant Profiling: Determining the IC50 values of the pure compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.).
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including its effects on the Nrf2 and AMPK pathways, using cell culture and animal models of oxidative stress.
-
Bioavailability and Metabolism: Investigating the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.
By addressing these research gaps, the full therapeutic potential of this compound as a novel antioxidant agent for the prevention and treatment of oxidative stress-related diseases can be realized.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Antioxidant and anticancer activities of Trigonella foenum-graecum, Cassia acutifolia and Rhazya stricta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation protection by the ocimum flavonoids orientin and vicenin: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Orientin-2''-O-p-trans-coumarate: A Technical Guide on its Pro-proliferative Effects in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid compound isolated from the seeds of Trigonella foenum-graecum (fenugreek).[1][2][3] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's effects on cell proliferation, particularly in the context of oxidative stress. The primary focus is on the findings from the pivotal study by Wang et al. (2010), which identified this compound's ability to promote cell proliferation in human fetal lung fibroblast (2BS) cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][2][3]
While the available literature points to a pro-proliferative role for this specific compound in a model of cellular stress, it is important to note that detailed quantitative data and the specific signaling pathways remain to be fully elucidated. This guide will synthesize the available information and provide a framework for understanding its potential biological significance and for guiding future research.
Effects on Cell Proliferation
The key reported biological activity of this compound is its ability to promote cell proliferation in the presence of an oxidative stressor.[1][2][3] This effect was observed in 2BS cells, a human fetal lung fibroblast cell line, that were challenged with hydrogen peroxide (H₂O₂).[1][2][3]
Quantitative Data
Specific quantitative data from the primary literature, such as the effective concentration range, percentage increase in cell proliferation, or EC₅₀ values for this compound in the 2BS cell proliferation model, are not available in the publicly accessible literature. The seminal study by Wang et al. (2010) qualitatively describes the effect as a "strong" promotion of cell proliferation.[1][2][3]
To facilitate future comparative studies, a proposed structure for presenting such quantitative data is provided below.
Table 1: Hypothetical Quantitative Data on the Pro-proliferative Effects of this compound on H₂O₂-Treated 2BS Cells
| Treatment Group | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Cell Proliferation (% of Control) |
| Control | 0 | 0 | 100 |
| H₂O₂ Alone | 0 | [Specify] | [Value] |
| Compound Alone | [Specify Range] | 0 | [Value Range] |
| H₂O₂ + Compound | [Specify Range] | [Specify] | [Value Range] |
Experimental Protocols
Detailed experimental protocols from the original study are not fully available. However, based on standard cell biology techniques for assessing cell proliferation under oxidative stress, a likely methodology can be outlined.
Isolation of this compound
This compound was first isolated from the ethyl acetate-soluble fraction of an ethanolic extract of Trigonella foenum-graecum seeds.[1][2][3] The isolation process would typically involve chromatographic techniques such as silica (B1680970) gel, polyamide, and Sephadex LH-20 chromatography to separate the various flavonoid components.[4] Structural elucidation is then performed using spectroscopic methods like NMR.[1][2][3]
2BS Cell Proliferation Assay (MTT Assay)
The promotion of cell proliferation in H₂O₂-induced 2BS cells was likely determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
-
The 2BS human fetal lung fibroblast cell line is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Oxidative Stress Induction:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is then replaced with a medium containing a pre-determined concentration of H₂O₂ to induce oxidative stress.
3. Treatment with this compound:
-
Concurrently with or prior to H₂O₂ treatment, cells are treated with various concentrations of this compound.
4. MTT Assay:
-
After a specified incubation period, the MTT reagent is added to each well.
-
Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell proliferation is calculated as a percentage relative to untreated control cells.
Potential Signaling Pathways
The specific signaling pathways through which this compound promotes cell proliferation under oxidative stress have not been experimentally determined. However, based on the known mechanisms of flavonoids and cellular responses to oxidative stress, several pathways can be hypothesized to be involved.
Oxidative stress induced by H₂O₂ can damage cellular components and lead to cell cycle arrest or apoptosis. Flavonoids, as antioxidants, can directly scavenge reactive oxygen species (ROS). Furthermore, they can modulate signaling pathways that enhance cell survival and proliferation.
Potential Pro-survival and Proliferative Pathways:
-
PI3K/Akt Pathway: This is a key pathway in promoting cell survival and proliferation. Activation of Akt can inhibit pro-apoptotic proteins and promote cell cycle progression.
-
MAPK/ERK Pathway: The ERK (Extracellular signal-regulated kinase) pathway is often associated with cell proliferation and growth. Flavonoids have been shown to modulate this pathway, and its activation could contribute to the observed pro-proliferative effect.
-
Nrf2 Pathway: While primarily known for its role in upregulating antioxidant enzymes, the activation of the Nrf2 pathway can also contribute to cell survival under oxidative stress, creating a more permissive environment for proliferation.
Discussion and Future Directions
The finding that this compound promotes the proliferation of cells under oxidative stress is significant. While many flavonoids are studied for their anti-proliferative effects in cancer, this compound's activity suggests a potential role in tissue repair and protection against cellular damage.
For drug development professionals, this compound could be of interest in conditions characterized by oxidative stress and a need for cellular regeneration. However, several critical questions need to be addressed:
-
Dose-response Relationship: A detailed investigation into the concentration-dependent effects of this compound is essential to determine the optimal therapeutic window.
-
Mechanism of Action: Elucidation of the specific signaling pathways modulated by this compound is crucial for understanding its mechanism and for identifying potential off-target effects.
-
In Vivo Efficacy: The pro-proliferative effects observed in vitro need to be validated in relevant animal models of diseases involving oxidative stress.
-
Specificity: It is important to determine if this pro-proliferative effect is specific to certain cell types or is a more generalized phenomenon.
Conclusion
This compound, a flavonoid from fenugreek, has been identified as a compound that promotes the proliferation of H₂O₂-induced 2BS cells. While the currently available data is limited, it provides a foundation for further research into the therapeutic potential of this natural product. Future studies focusing on detailed quantitative analysis, mechanism of action, and in vivo validation are necessary to fully understand its pharmacological profile and potential applications in human health.
References
- 1. New flavonoids with 2BS cell proliferation promoting effect from the seeds of Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Studies on flavonoids from Fenugreek (Trigonella foenumgraecum L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Orientin-2''-O-p-trans-coumarate: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientin-2''-O-p-trans-coumarate, a flavonoid C-glycoside esterified with p-coumaric acid, is a natural product isolated from the seeds of Trigonella foenum-graecum (fenugreek). This compound has garnered scientific interest due to its potential therapeutic properties, primarily stemming from its antioxidant and cell proliferation-promoting activities. While research is in its nascent stages, the structural combination of a flavonoid glycoside and a coumaroyl moiety suggests a spectrum of bioactivities worthy of investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological effects, putative mechanisms of action, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Orientin (B1677486), a C-glycoside of luteolin (B72000), is one such flavonoid with demonstrated therapeutic potential. The addition of a p-trans-coumaroyl group to the 2''-position of the glucose moiety in orientin gives rise to this compound. This acylation may enhance the bioavailability and modulate the biological activity of the parent orientin molecule. This guide will delve into the known and potential therapeutic applications of this specific coumaroylated flavonoid.
Biological Activities and Potential Therapeutic Applications
The primary reported biological activity of this compound is its ability to promote cell proliferation, particularly in human fetal lung diploid cells (2BS) under oxidative stress. Beyond this, its therapeutic potential can be extrapolated from the known activities of its constituent parts: orientin and p-coumaric acid.
Promotion of Cell Proliferation
Research has shown that this compound strongly promotes the proliferation of 2BS cells that have been challenged with hydrogen peroxide (H₂O₂). This suggests a potential role in cellular repair and regeneration, particularly in tissues susceptible to oxidative damage.
Antioxidant Activity
As a flavonoid, this compound is expected to possess significant antioxidant properties. This is attributed to the phenolic hydroxyl groups in both the luteolin and p-coumaric acid moieties, which can scavenge free radicals and chelate metal ions involved in oxidative stress.
Anti-inflammatory Effects (Potential)
Orientin, the parent compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The p-coumaric acid moiety also contributes to anti-inflammatory activity. Therefore, this compound is a promising candidate for further investigation as an anti-inflammatory agent.
Pancreatic Lipase (B570770) Inhibition (Potential)
Flavonoids, including orientin, have been identified as inhibitors of pancreatic lipase, a key enzyme in dietary fat digestion. By inhibiting this enzyme, this compound could potentially be explored for its anti-obesity effects.
Data Presentation
Table 1: Summary of Reported Biological Activities and Quantitative Data
| Biological Activity | Model System | Key Findings | Quantitative Data | Reference |
| Cell Proliferation | H₂O₂-induced 2BS cells | Strongly promoted cell proliferation | Specific quantitative data not publicly available | (Wang et al., 2010) |
| Antioxidant Activity | Chemical assays (e.g., DPPH) | Potent antioxidant activity | IC₅₀ values not specifically reported for this compound. | General flavonoid literature |
| Pancreatic Lipase Inhibition | In vitro enzyme assay | Orientin (parent compound) shows inhibitory activity | IC₅₀ for Orientin: 31.6 ± 2.7 µM. Data for the coumaroylated form is not available. | (Lee et al., 2010) |
Experimental Protocols
2BS Cell Proliferation Assay
This protocol is a representative method for assessing the effect of this compound on the proliferation of 2BS cells under oxidative stress.
Materials:
-
Human fetal lung diploid cells (2BS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture 2BS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the 2BS cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with an appropriate concentration of H₂O₂ (e.g., 100 µM) for a defined period (e.g., 2 hours) to induce oxidative stress.
-
Compound Treatment: Remove the H₂O₂-containing medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known growth factor).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control group.
DPPH Radical Scavenging Assay
This protocol describes a standard method for evaluating the antioxidant activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add the sample dilutions and the DPPH solution. The final volume in each well should be consistent. Include a blank (methanol) and a positive control (ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Pancreatic Lipase Inhibition Assay
This protocol outlines a method to assess the potential of this compound to inhibit pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (B1204436) (p-NPB) as the substrate
-
Tris-HCl buffer
-
This compound
-
Orlistat (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of pancreatic lipase in Tris-HCl buffer. Prepare a solution of p-NPB in a suitable solvent.
-
Inhibitor Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add the buffer, pancreatic lipase solution, and the inhibitor dilutions. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the p-NPB substrate to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period. The product of the reaction, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of orientin provide a strong basis for future research.
Antioxidant Signaling
Anti-inflammatory Signaling
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cell-proliferative effects and high potential for antioxidant, anti-inflammatory, and anti-obesity applications. The current body of research, however, is limited, and further in-depth studies are required to fully elucidate its therapeutic potential and mechanisms of action. Future research should focus on:
-
Quantitative analysis: Determining the precise concentration-dependent effects and IC₅₀ values for its various biological activities.
-
Mechanism of action: Investigating the specific signaling pathways modulated by this compound.
-
In vivo studies: Evaluating its efficacy and safety in animal models of relevant diseases.
-
Structure-activity relationship: Comparing its activity to that of orientin and other related flavonoids to understand the role of the coumaroyl moiety.
This technical guide serves as a starting point for researchers to explore the therapeutic landscape of this intriguing flavonoid derivative.
Methodological & Application
Application Note: HPLC Analysis of Orientin-2''-O-p-trans-coumarate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Orientin-2''-O-p-trans-coumarate in various sample matrices using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a flavonoid glycoside found in several medicinal plants, including Trollius species and Fenugreek (Trigonella foenum-graecum)[1][2]. As a derivative of orientin, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control of herbal materials, pharmacokinetic studies, and drug discovery and development. This application note details a robust HPLC method for the analysis of this compound, including a comprehensive experimental protocol and method validation guidelines.
Experimental Protocol
This protocol is based on established methods for the analysis of flavonoid glycosides and related compounds[3][4][5].
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Ultimate LP-C18, 4.6 x 250 mm, 5 µm) is recommended[3].
-
Reference Standard: this compound (purity ≥98% by HPLC) is commercially available.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid or acetic acid (analytical grade).
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in Table 1.
Table 1: HPLC Method Parameters for the Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Acetic Acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic: 55% A and 45% B[3] (or a shallow gradient for complex matrices) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 µL[3] |
| Detection | UV-Vis at 425 nm[3] |
| Run Time | Approximately 15-20 minutes (adjust as needed for elution) |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid plant matrix. The protocol may need to be optimized based on the specific sample type.
-
Extraction: Accurately weigh a known amount of the homogenized and dried sample powder (e.g., 1 g) and place it in a suitable flask. Add a known volume of extraction solvent (e.g., 20 mL of 70% ethanol)[3].
-
Sonication: Sonicate the mixture for a specified period (e.g., 30 minutes) to facilitate the extraction of the analyte[3].
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 12,000 x g for 20 minutes) to pellet the solid material[3].
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis[3].
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose[2][6][7][8]. The key validation parameters are summarized in Table 2, along with typical acceptance criteria.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the chromatogram. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999[4]. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Data Presentation
Quantitative data from the analysis should be summarized in a clear and structured format. Table 3 provides a template for presenting the results of a quantitative analysis.
Table 3: Quantitative Analysis of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| ... | |||
| Sample 1 | |||
| Sample 2 | |||
| ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for Method Validation
The following diagram illustrates the logical relationship between different aspects of HPLC method validation.
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection [agris.fao.org]
- 5. longdom.org [longdom.org]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for UPLC-MS Quantification of Orientin-2''-O-p-trans-coumarate
Introduction
Orientin-2''-O-p-trans-coumarate is a naturally occurring acylated flavonoid C-glycoside found in several medicinal plants, including Trollius chinensis and Trigonella foenum-graecum (fenugreek). This compound, along with other flavonoids, is investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a highly sensitive and selective method for the analysis of this complex flavonoid. This document provides a detailed protocol for the quantification of this compound using a UPLC-MS/MS system.
Principle of the Method
The method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The sample extract is injected into the UPLC system, where this compound is separated from other components on a reversed-phase C18 column. The analyte is then introduced into the mass spectrometer, ionized using an electrospray ionization (ESI) source, and quantified using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification, which significantly enhances the selectivity and sensitivity of the method.
Experimental Protocols
1. Sample Preparation (from Plant Material)
This protocol is a general guideline for the extraction of flavonoids from plant material and may require optimization depending on the specific matrix.
-
Materials:
-
Dried and powdered plant material (e.g., Trollius chinensis flowers or Trigonella foenum-graecum seeds)
-
70% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Extract in an ultrasonic bath at 40°C for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the pellet with another 20 mL of 70% methanol to ensure complete extraction.
-
Combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.
-
2. UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS parameters for the analysis of acylated flavonoid glycosides. These may require optimization for the specific instrument used.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. The negative mode is often more sensitive for flavonoids[1].
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MRM Transition (Proposed):
-
The exact mass of this compound (C29H24O13) is approximately 596.12 g/mol . The deprotonated molecule [M-H]⁻ would be at m/z 595.11.
-
Fragmentation of the coumaroyl group (loss of 146 Da) is a common fragmentation pathway for acylated flavonoids. This would result in a fragment corresponding to Orientin at m/z 449.
-
Precursor Ion (Q1): m/z 595.1
-
Product Ion (Q3): m/z 449.1 (quantifier), other fragments can be used as qualifiers.
-
-
Cone Voltage and Collision Energy: These parameters must be optimized for the specific analyte and instrument to achieve the best sensitivity. Typical starting values can be around 30 V for cone voltage and 20 eV for collision energy.
-
3. Method Validation
A full method validation should be performed according to relevant guidelines (e.g., ICH). The following parameters should be assessed:
-
Linearity: Analyze a series of calibration standards of this compound at a minimum of five different concentrations. Plot the peak area against the concentration and determine the linearity range, correlation coefficient (r² > 0.99), and regression equation.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is typically calculated based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be less than 15%.
-
Accuracy: Determine the closeness of the measured value to the true value. This can be assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated. The recovery should typically be within 85-115%.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage conditions (e.g., short-term at room temperature, long-term at -20°C, and after freeze-thaw cycles).
Data Presentation
Table 1: UPLC-MS/MS Parameters for Quantification of this compound
| Parameter | Value |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS/MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 350°C |
| MRM Transition | m/z 595.1 -> 449.1 |
| Cone Voltage | Optimize (e.g., 30 V) |
| Collision Energy | Optimize (e.g., 20 eV) |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 92 - 108% |
| Specificity | No interference observed |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of method validation and quantitative analysis.
The described UPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in various matrices. Proper method validation is essential to ensure the reliability of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this and similar acylated flavonoid glycosides.
References
Application Notes and Protocols: Extraction of Orientin-2''-O-p-trans-coumarate from Trigonella foenum-graecum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid C-glycoside found in the seeds of Trigonella foenum-graecum (fenugreek). This compound has garnered interest due to its potential biological activities, including antioxidant properties and the ability to promote cell proliferation.[1] These characteristics suggest its potential for further investigation in drug development and cellular research. This document provides detailed protocols for the extraction, isolation, and biological evaluation of this compound.
Data Presentation: Quantitative Analysis of Flavonoid Extraction
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of Total Flavonoids from Trigonella foenum-graecum Seeds
| Parameter | Optimal Value | Reference |
| Solvent | 70% Methanol (B129727) | [2] |
| Extraction Time | 50 minutes | [2] |
| Liquid-to-Solid Ratio | 30:1 (v/w) | [2] |
| Number of Extractions | 2 | [2] |
Table 2: Yield of this compound (Placeholder)
| Starting Material (kg) | Extraction Method | Yield (mg) | Purity (%) | Reference |
| Data Not Available | Ethanolic Extraction & Chromatographic Purification | Data Not Available | Data Not Available |
Note: The above table is a placeholder. Specific yield and purity data for this compound were not found in the reviewed scientific literature. Researchers performing this protocol are encouraged to document these values.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol is a comprehensive synthesis based on established methods for the isolation of flavonoids from Trigonella foenum-graecum.[3][4][5][6][7][8]
1. Materials and Reagents:
-
Dried seeds of Trigonella foenum-graecum
-
Ethanol (B145695) (95% or absolute)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
C18 reversed-phase silica gel for preparative HPLC
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical HPLC system
-
Lyophilizer
2. Extraction Workflow:
Caption: Workflow for the extraction and isolation of this compound.
3. Step-by-Step Procedure:
-
Preparation of Plant Material: Grind dried Trigonella foenum-graecum seeds into a fine powder.
-
Ethanolic Extraction: Macerate the powdered seeds with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in deionized water.
-
Partition the aqueous suspension with an equal volume of n-hexane three times to remove nonpolar compounds. Discard the hexane fractions.
-
Subsequently, partition the aqueous layer with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions.
-
-
Drying: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate to dryness under reduced pressure to yield the crude flavonoid extract.
-
Silica Gel Column Chromatography:
-
Pre-adsorb the crude flavonoid extract onto a small amount of silica gel.
-
Pack a chromatography column with silica gel 70-230 mesh using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualize under UV light.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by LC-MS analysis of fractions).
-
Concentrate the pooled fractions and apply to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step aids in removing smaller molecular weight impurities.
-
-
Preparative HPLC Purification:
-
Further purify the fractions containing this compound by preparative reversed-phase HPLC on a C18 column.
-
A typical mobile phase would consist of a gradient of water (A) and acetonitrile or methanol (B), both containing a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
The gradient can be optimized based on analytical HPLC runs (e.g., a linear gradient from 10% B to 50% B over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm).
-
Collect the peak corresponding to this compound.
-
-
Final Product: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified this compound as a powder.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of the 2BS human fetal lung fibroblast cell line.[9][10][11]
1. Materials and Reagents:
-
2BS human fetal lung fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
2. Assay Workflow:
References
- 1. Isolation, structure elucidation, antioxidative and immunomodulatory properties of two novel dihydrocoumarins from Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jmp.ir [jmp.ir]
- 7. najfnr.com [najfnr.com]
- 8. Characterization of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) crude seeds by HPLC-DAD-ESI/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CD26 as a potential therapeutic target for lung adenocarcinoma [frontiersin.org]
- 10. Acute cytotoxicity testing with cultured human lung and dermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside found in various plants, including Trigonella foenum-graecum (fenugreek).[1][2][3] This compound has garnered significant interest within the research community due to its potent antioxidant properties and its potential to promote cell proliferation.[2][4][5] These characteristics suggest its potential application in the development of novel therapeutics for conditions associated with oxidative stress and in regenerative medicine. This document provides a detailed protocol for the chemoenzymatic synthesis of this compound for research purposes, along with application notes based on its known biological activities.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Orientin (B1677486), a C-glycosylflavone, is a specific flavonoid that has been the subject of extensive research. The acylation of the glycosyl moiety of flavonoids can significantly alter their physicochemical properties, such as lipophilicity, which can in turn enhance their bioavailability and biological activity. This compound is an example of such a modification, where a p-trans-coumaroyl group is attached to the 2''-hydroxyl position of the glucose moiety of orientin. This modification is believed to contribute to its notable antioxidant and cell proliferation-promoting effects.
The synthesis of such specific flavonoid derivatives presents a significant challenge, primarily due to the difficulty of achieving regioselective acylation. Chemical synthesis methods often require multiple protection and deprotection steps, leading to lower overall yields and the use of harsh reagents. In contrast, enzymatic synthesis offers a greener and more efficient alternative, often providing high regioselectivity under mild reaction conditions. This protocol outlines a chemoenzymatic approach for the synthesis of this compound, leveraging the specificity of lipases for the acylation step.
Potential Research Applications
Based on its reported biological activities, this compound can be a valuable tool in various research areas:
-
Antioxidant Studies: As a potent antioxidant, this compound can be used as a positive control or a test compound in assays evaluating antioxidant capacity, such as DPPH or ABTS assays. It can also be used in cell-based models to investigate its ability to mitigate oxidative stress and protect cells from oxidative damage.
-
Cell Proliferation and Tissue Regeneration: Its ability to promote 2BS cell proliferation suggests its potential in studies related to wound healing and tissue regeneration. Researchers can investigate its effects on different cell types, such as fibroblasts and keratinocytes, and explore the underlying molecular mechanisms.
-
Drug Discovery and Development: The unique structure of this compound makes it an interesting scaffold for the development of new drug candidates. Its antioxidant and pro-proliferative properties could be harnessed for therapeutic applications in areas like dermatology, cardiovascular diseases, and neurodegenerative disorders, where oxidative stress plays a crucial role.
-
Enzyme Inhibition Studies: Flavonoids are known to interact with various enzymes. This compound could be screened against a panel of enzymes to identify potential inhibitory activities, which could lead to the discovery of new therapeutic targets.
Chemoenzymatic Synthesis Protocol
This protocol describes a two-step synthesis of this compound from orientin and p-trans-coumaric acid. The first step involves the activation of p-trans-coumaric acid, and the second step is a lipase-catalyzed regioselective acylation of orientin.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Orientin | ≥98% | Commercially available |
| p-trans-Coumaric acid | ≥98% | Commercially available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis grade | Commercially available |
| 4-Dimethylaminopyridine (DMAP) | Synthesis grade | Commercially available |
| Vinyl acetate (B1210297) | Synthesis grade | Commercially available |
| Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435) | Commercially available | |
| Anhydrous Dichloromethane (B109758) (DCM) | ACS grade | Commercially available |
| Anhydrous Acetone (B3395972) | ACS grade | Commercially available |
| Ethyl acetate | HPLC grade | Commercially available |
| Hexane | HPLC grade | Commercially available |
| Methanol (B129727) | HPLC grade | Commercially available |
| Dichloromethane | HPLC grade | Commercially available |
| Dimethyl sulfoxide (B87167) (DMSO) | ACS grade | Commercially available |
| Silica (B1680970) gel for column chromatography | 60 Å, 230-400 mesh | Commercially available |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
-
Standard laboratory glassware and consumables
Experimental Workflow
Caption: Chemoenzymatic synthesis workflow for this compound.
Step-by-Step Procedure
Step 1: Synthesis of Vinyl p-trans-coumarate (Acyl Donor)
-
To a solution of p-trans-coumaric acid (1.0 eq) in anhydrous acetone, add vinyl acetate (5.0 eq).
-
Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane).
-
Upon completion, filter off the enzyme and evaporate the solvent under reduced pressure.
-
Purify the resulting vinyl p-trans-coumarate by silica gel column chromatography.
Step 2: Lipase-Catalyzed Regioselective Acylation of Orientin
-
Dissolve orientin (1.0 eq) and the purified vinyl p-trans-coumarate (1.5 eq) in a suitable anhydrous solvent (e.g., acetone or a mixture of acetone and DMSO to aid solubility).
-
Add immobilized lipase (e.g., Novozym 435) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 45-55 °C).
-
Monitor the formation of the product by TLC and HPLC. The reaction is expected to be regioselective, primarily acylating the 2''-hydroxyl group of the glucose moiety.
-
Once the reaction has reached optimal conversion, filter off the enzyme.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
-
Purify the crude this compound using silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
-
Perform further purification by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of water and methanol with 0.1% formic acid).
-
Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆O₁₃ | [1] |
| Molecular Weight | 594.52 g/mol | [1] |
| CAS Number | 1229437-75-5 | [2][3] |
| Appearance | Yellowish powder | |
| Solubility | Soluble in DMSO, methanol |
Table 2: Representative Reaction Parameters and Expected Yields
| Step | Key Parameters | Expected Yield |
| 1. Acyl Donor Synthesis | Temperature: 45°C, Time: 24-48 h | 70-85% |
| 2. Enzymatic Acylation | Temperature: 50°C, Time: 48-72 h | 40-60% |
| Overall Yield | 28-51% |
Note: Yields are indicative and may vary depending on the specific reaction conditions and purification efficiency.
Signaling Pathway
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its antioxidant activity suggests an interaction with pathways related to oxidative stress.
Caption: Potential mechanism of antioxidant action of this compound.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound for research applications. The proposed chemoenzymatic method offers a promising approach for achieving regioselective synthesis, which is a significant advancement over traditional chemical methods. The detailed protocols and application notes are intended to facilitate further research into the biological activities and therapeutic potential of this interesting flavonoid derivative. Researchers are encouraged to optimize the provided protocols to suit their specific experimental needs and to explore the full potential of this compound in various fields of biomedical research.
References
- 1. Facile synthesis of flavonoid 7-O-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Antioxidant Assays for Orientin-2''-O-p-trans-coumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a C-glycosylflavone, a class of flavonoids recognized for their potential health benefits, including antioxidant properties. This compound is notably found in fenugreek (Trigonella foenum-graecum). The evaluation of the in vitro antioxidant capacity of such natural products is a critical first step in the drug discovery and development process. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for determining the radical scavenging ability of chemical compounds.
This document provides detailed application notes and standardized protocols for conducting the DPPH and ABTS assays to assess the antioxidant potential of this compound.
Application Notes
The antioxidant activity of flavonoids like this compound is largely attributed to their molecular structure. The presence of phenolic hydroxyl groups allows for the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reaction. The C-glycosidic bond and the additional p-coumaroyl group in this compound may influence its antioxidant capacity and bioavailability compared to its parent flavonoid, orientin.
Principle of the DPPH Assay: The DPPH radical is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.
Principle of the ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant compound donates electrons to neutralize this radical, leading to a decrease in absorbance at around 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Quantitative Data
| Sample Type | Assay | IC50 Value (µg/mL) | Reference |
| Methanol (B129727) Extract of Fenugreek Microgreens | DPPH | 3.85 | [1] |
| Methanol Extract of Fenugreek Microgreens | ABTS | 44.49 | [1] |
| Methanolic Extract of Fenugreek Seeds | DPPH | 556.6 ± 9.87 | [2] |
| Methanolic Extract of Fenugreek Seeds | ABTS | 593.62 ± 9.35 | [2] |
Experimental Protocols
DPPH Radical Scavenging Assay
1. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive Control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
Pipettes and tips
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Sample Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Working Sample Solutions: Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Solutions: Prepare a similar dilution series for the positive control.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the working sample solutions to the respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH stock solution to all wells except the blank.
-
Add 100 µL of methanol to the control wells (containing DPPH but no sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
ABTS Radical Cation Decolorization Assay
1. Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
-
Pipettes and tips
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS Radical Cation (ABTS•+) Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Working Sample Solutions: Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations for testing.
-
Positive Control Solutions: Prepare a similar dilution series for the positive control (Trolox).
3. Assay Procedure:
-
In a 96-well microplate, add 20 µL of the working sample solutions to the respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity:
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
References
Application Notes and Protocols for Cell Proliferation Assays with Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid compound found in plants such as Trigonella foenum-graecum (fenugreek).[1][2] Unlike its parent compound, orientin, which has demonstrated anti-proliferative effects in various cancer cell lines, preliminary studies suggest that this compound may promote cell proliferation.[3] Specifically, it has been reported to strongly promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, particularly under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂).[4][5][6][7]
These application notes provide detailed protocols for utilizing MTT and BrdU assays to investigate the effects of this compound on cell proliferation. The provided methodologies are foundational and can be adapted for various cell lines and specific experimental questions.
Data Presentation
Currently, there is a lack of comprehensive quantitative data in the public domain regarding the dose-dependent effects of this compound on cell proliferation. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Relative to Control) |
| 0 (Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)
| Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | Proliferation Index (Relative to Control) |
| 0 (Control) | 1.0 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[8]
Important Consideration for Flavonoids: Some flavonoids have been shown to reduce MTT in the absence of cells, which can lead to false-positive results.[10][11][12] It is crucial to include proper controls, such as wells with the compound and MTT in cell-free media, to account for any direct reduction of MTT by this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., 2BS cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[9]
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Subtract the absorbance of the cell-free control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.[14] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[14][15]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
BrdU labeling solution (10 µM in culture medium)[16]
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours at 37°C, depending on the cell division rate.[14]
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[15]
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the wells thoroughly.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (5-30 minutes).[15]
-
Add 100 µL of stop solution to each well.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and express the results as a proliferation index relative to the control.
Visualization of Workflows and Pathways
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for the BrdU cell proliferation assay.
Caption: Hypothetical signaling pathway for pro-proliferative effects.
References
- 1. This compound | CAS#:1229437-75-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. tebubio.com [tebubio.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. researchgate.net [researchgate.net]
- 13. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Investigating the Anti-inflammatory Effects of Orientin-2''-O-p-trans-coumarate In Vitro
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid glycoside found in plants such as Trigonella foenum-graecum.[1][2] Flavonoids are a class of natural compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[3][4] The parent compounds, orientin (B1677486) and p-coumaric acid, have independently demonstrated anti-inflammatory effects. Orientin has been shown to modulate inflammatory responses by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3] Similarly, p-coumaric acid exerts anti-inflammatory actions by suppressing the production of pro-inflammatory mediators.[5][6][7][8] Given the activities of its constituent parts, this compound is a promising candidate for investigation as a novel anti-inflammatory agent.
These application notes provide a comprehensive framework for researchers to investigate the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action in a common cellular model of inflammation.
Key Applications
-
Screening for Anti-inflammatory Activity: Determine the dose-dependent efficacy of this compound in reducing the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Mechanism of Action Studies: Elucidate the molecular pathways targeted by the compound. This includes investigating its effect on the activation of the NF-κB and MAPK signaling cascades, which are pivotal in regulating the inflammatory response.[9][10][11][12]
-
Cytotoxicity Profiling: Establish a safe therapeutic window for the compound by assessing its potential toxicity in relevant cell models, ensuring that the observed anti-inflammatory effects are not a result of cell death.
Experimental Protocols
A standard and effective model for in vitro inflammation studies involves the use of murine macrophage cells, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS).[13][14][15] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response by activating intracellular signaling pathways that lead to the production of pro-inflammatory mediators.[14]
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and nitric oxide assays, 6-well plates for protein extraction) at a density that allows them to reach 70-80% confluency on the day of the experiment. For a 96-well plate, a density of 1-2 x 10⁵ cells/well is typical.[16]
-
Pre-treatment: Once cells are adhered, replace the old medium with fresh medium. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO, not exceeding 0.1% final concentration).
-
Inflammatory Stimulation: After pre-treatment, induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the cells for a specified duration based on the target endpoint (e.g., 15-30 minutes for signaling protein phosphorylation, 24 hours for cytokine and nitric oxide production).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Procedure: After the 24-hour incubation with the compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After 24 hours of stimulation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13][15]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants after 24 hours of stimulation.
-
ELISA Procedure: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer’s instructions precisely.
-
Data Analysis: Generate a standard curve using the provided cytokine standards and calculate the cytokine concentrations in the samples.
Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling
-
Cell Lysis: After a short incubation with LPS (e.g., 15-30 minutes), wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK1/2, phospho-p38, phospho-JNK, and their total protein counterparts) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total proteins to determine the activation status.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
| Control (Untreated) | - | 100 ± 5.2 | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 35.2 ± 2.1 | 0 |
| LPS + Compound | 1 | 99.1 ± 5.5 | 31.8 ± 1.9 | 9.7 |
| LPS + Compound | 5 | 97.6 ± 4.9 | 25.4 ± 1.5* | 27.8 |
| LPS + Compound | 10 | 98.2 ± 5.1 | 18.1 ± 1.2** | 48.6 |
| LPS + Compound | 25 | 96.9 ± 4.7 | 10.5 ± 0.9 | 70.2 |
| LPS + Compound | 50 | 95.8 ± 5.3 | 6.2 ± 0.7 | 82.4 |
*Data are presented as mean ± SD (n=3). Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | - | 55 ± 8 | 30 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 150 | 1980 ± 120 |
| LPS + Compound | 10 | 1640 ± 110 | 1150 ± 95 |
| LPS + Compound | 25 | 820 ± 75 | 590 ± 60 |
| LPS + Compound | 50 | 450 ± 50 | 310 ± 40 |
*Data are presented as mean ± SD (n=3). Statistical significance vs. LPS group: **p<0.01, **p<0.001.
Visualizations
Diagrams created using Graphviz DOT language help to visualize complex experimental workflows and signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases | MDPI [mdpi.com]
- 8. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 13. mdpi.com [mdpi.com]
- 14. e-jar.org [e-jar.org]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Orientin-2''-O-p-trans-coumarate in Diabetes Research
Disclaimer: Direct experimental data on the bioactivity of Orientin-2''-O-p-trans-coumarate in diabetes research models is currently limited in published literature. The following application notes and protocols are constructed based on the well-documented anti-diabetic properties of its constituent molecules, Orientin (B1677486) and p-trans-coumaric acid . These guidelines serve as a robust starting point for researchers to investigate the potential of this compound as a therapeutic agent for diabetes and its complications.
This compound is a flavonoid glycoside found in plants such as Trigonella foenum-graecum (fenugreek).[1][2] Its structure combines orientin, a C-glycosylflavone, with a p-trans-coumaroyl group.[3] Both orientin and p-coumaric acid have demonstrated significant potential in modulating key pathways involved in glucose metabolism, insulin (B600854) signaling, and oxidative stress, making the combined molecule a compound of high interest.
Chemical Structure of this compound [3]
-
Molecular Formula: C₃₀H₂₆O₁₃[3]
-
Molecular Weight: 594.5 g/mol [3]
-
IUPAC Name: [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]
Data Presentation: Quantitative Insights from Related Compounds
The anti-diabetic potential of this compound can be inferred from studies on orientin and p-coumaric acid. The following tables summarize key quantitative data from in vitro and in vivo studies on these individual components.
Table 1: Summary of In Vitro Effects of Orientin and p-Coumaric Acid
| Compound | Cell Model | Treatment | Key Quantitative Results | Postulated Effect for this compound |
| Orientin | Insulin-resistant C3A liver cells | 10 µM for 3 hours | - Enhanced glucose and palmitate uptake.[4][5]- Upregulated expression of Glut2, Irs1, Pi3k, Ampk, and Cpt1 genes.[4][5] | Improved hepatic glucose utilization and insulin sensitivity. |
| Orientin | High glucose-cultured HUVECs | Safe up to 20 µM | - Reduced levels of malondialdehyde (MDA), lipid peroxidation, and mitochondrial ROS.[6][7]- Increased levels of glutathione (B108866) (GSH).[6] | Protection of endothelial cells from hyperglycemia-induced oxidative stress. |
| p-Coumaric acid | L6 skeletal muscle cells | Dose-dependent | - Increased phosphorylation of AMP-activated protein kinase (AMPK).[8]- Enhanced uptake of 2-NBDG (a fluorescent glucose analog).[8]- Suppressed oleic acid-induced triglyceride accumulation.[8] | Enhanced muscle glucose uptake and fatty acid oxidation via AMPK activation. |
| p-Coumaric acid | HepG2 hepatic cells | Optimal at 20 µM | - Potently activated AMPK in a dose-dependent manner.[9] | Improved hepatic energy metabolism and glucose homeostasis. |
Table 2: Summary of In Vivo Effects of Orientin and p-Coumaric Acid
| Compound | Animal Model | Dosage | Key Quantitative Results | Postulated Effect for this compound |
| Orientin | HFD and STZ-induced diabetic rats | 40 mg/kg daily for 15 weeks | - Did not significantly affect glycemic parameters but dramatically reduced blood creatinine.[10]- Minimized renal concentrations of inflammatory (IL-1β, IL-6, TNF-α) and oxidative markers.[10] | Amelioration of diabetic nephropathy through anti-inflammatory and antioxidant actions. |
| p-Coumaric acid | STZ-induced diabetic rats | 100 mg/kg/day for 45 days | - Decreased levels of TBARS and hydroperoxides.[11]- Increased activities of antioxidant enzymes (SOD, CAT, GPx).[11] | Systemic reduction of oxidative stress associated with diabetes. |
| p-Coumaric acid | HFD-induced type 2 diabetic rats | 20 mg/kg for 12 weeks | - Significantly decreased elevated blood glucose levels.[12]- Improved renal function markers (urea, creatinine, uric acid).[12] | Improved glycemic control and prevention of diabetic nephropathy. |
| p-Coumaric acid | Type 2 diabetic rats | 40 mg/kg/day for 6 weeks | - Ameliorated glucose tolerance and diminished brain oxidative stress.[13]- Declined inflammation and inhibited apoptosis in the hippocampus.[13] | Neuroprotection against diabetes-induced cognitive decline. |
Signaling Pathways and Proposed Mechanisms of Action
Based on the activities of its components, this compound is hypothesized to exert its anti-diabetic effects by modulating several critical signaling pathways.
Insulin Signaling Pathway
Orientin has been shown to improve the expression of key genes in the insulin signaling cascade, such as Irs1 (Insulin Receptor Substrate 1) and Pi3k (Phosphatidylinositol 3-kinase).[4][5] This suggests that this compound could enhance insulin sensitivity in tissues like the liver and muscle, leading to improved glucose uptake and utilization.
Caption: Predicted enhancement of the Insulin Signaling Pathway.
AMPK Signaling Pathway
p-Coumaric acid is a known activator of AMP-activated protein kinase (AMPK) in both skeletal muscle and liver cells.[8][9] AMPK acts as a master regulator of cellular energy homeostasis. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. This suggests a primary mechanism for this compound in improving metabolic health.
Caption: Predicted activation of the AMPK Signaling Pathway.
Nrf2/GPX4 Antioxidant Pathway
Hyperglycemia induces significant oxidative stress, a key contributor to diabetic complications. Orientin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including GPX4 (Glutathione Peroxidase 4), which protects cells from lipid peroxidation. This pathway is crucial for mitigating damage in tissues like the kidneys and endothelial cells.[6][14]
Caption: Predicted activation of the Nrf2 Antioxidant Pathway.
General Experimental Workflow
A systematic approach is recommended to evaluate the anti-diabetic potential of this compound, progressing from in vitro screening to in vivo validation.
Caption: General workflow for evaluating anti-diabetic compounds.
Application Notes
In Vitro Models
-
Objective: To determine the direct cellular effects of this compound on glucose metabolism, insulin sensitivity, and cellular stress.
-
Cell Lines:
-
L6 Myotubes or C2C12 Myocytes: To assess glucose uptake in skeletal muscle.
-
HepG2 or C3A Hepatocytes: To study hepatic glucose production, insulin signaling, and lipid metabolism.[4]
-
3T3-L1 Adipocytes: To investigate effects on adipogenesis and glucose uptake in fat cells.
-
HUVECs (Human Umbilical Vein Endothelial Cells): To evaluate protective effects against high glucose-induced oxidative stress and inflammation.[7]
-
-
Key Assays:
-
Cytotoxicity Assay (MTT or LDH): To establish a non-toxic working concentration range.
-
Glucose Uptake Assay: Using a fluorescent glucose analog like 2-NBDG to quantify glucose import into cells.[8]
-
Gene Expression Analysis (qPCR): To measure changes in mRNA levels of key metabolic genes (GLUT4, IRS1, PI3K, AMPK, Nrf2, GPX4).[4]
-
Western Blot Analysis: To quantify changes in protein expression and phosphorylation status of key signaling molecules (p-AMPK, p-Akt).[8]
-
Oxidative Stress Assays: To measure levels of ROS, MDA, and intracellular antioxidants like GSH.[6]
-
In Vivo Models
-
Objective: To evaluate the systemic effects of this compound on glycemic control, insulin resistance, and long-term diabetic complications in a whole-organism setting.
-
Animal Models:
-
Streptozotocin (STZ)-Induced Diabetes (Type 1 Model): STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of insulin deficiency. This model is useful for studying compounds that may protect β-cells or work independently of insulin.[15][16][17]
-
High-Fat Diet (HFD)/Low-Dose STZ-Induced Diabetes (Type 2 Model): This model mimics the progression of human Type 2 diabetes, characterized by initial insulin resistance followed by β-cell dysfunction.[10]
-
-
Administration: Oral gavage is the preferred route to simulate dietary intake. The compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 10% propylene (B89431) glycol).[11]
-
Key Parameters to Measure:
-
Fasting Blood Glucose and Body Weight: Monitored regularly throughout the study.
-
Oral Glucose Tolerance Test (OGTT) & Insulin Tolerance Test (ITT): To assess glucose disposal and insulin sensitivity.
-
Serum Analysis: Measurement of insulin, HbA1c, lipid profile (triglycerides, cholesterol), and markers of kidney (creatinine, urea) and liver function.[10][12]
-
Tissue Analysis: At the end of the study, tissues (pancreas, liver, kidney, muscle) should be collected for histopathological examination and analysis of oxidative stress markers and gene/protein expression.[11]
-
Enzymatic and In Silico Models
-
Objective: To identify direct molecular targets of this compound.
-
Enzyme Inhibition Assays:
-
α-Glucosidase Inhibition: This enzyme is involved in carbohydrate digestion. Its inhibition can delay glucose absorption and lower postprandial blood glucose.[18]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[19][20]
-
-
In Silico Analysis:
-
Molecular Docking: Computational modeling can be used to predict the binding affinity and interaction of this compound with the active sites of target enzymes like α-glucosidase, PTP1B, and Nrf2.[7]
-
Detailed Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay using 2-NBDG
-
Principle: 2-NBDG is a fluorescent glucose analog taken up by cells via glucose transporters. Intracellular fluorescence is proportional to glucose uptake.[21][22][23]
-
Materials:
-
L6 myoblasts, cell culture medium (DMEM), FBS, antibiotics.
-
2-NBDG stock solution (e.g., 10 mM in DMSO).
-
Krebs-Ringer Bicarbonate (KRB) buffer.
-
Test compound (this compound) and controls (e.g., insulin as a positive control, vehicle as a negative control).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed L6 myoblasts in a 96-well plate. Grow to confluence, then switch to a low-serum medium (e.g., 2% horse serum) to induce differentiation into myotubes over 5-7 days.
-
Serum Starvation: Before the assay, gently wash the myotubes with PBS and incubate in serum-free medium for 3-4 hours to establish a baseline state.
-
Compound Treatment: Remove the starvation medium. Add KRB buffer containing the desired concentrations of this compound, insulin (e.g., 100 nM), or vehicle. Incubate at 37°C for the desired time (e.g., 30-60 minutes).
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 20-30 minutes at 37°C, protected from light.
-
Termination and Wash: Stop the uptake by aspirating the 2-NBDG solution and washing the cells 2-3 times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, visualize and quantify using a fluorescence microscope.
-
Protocol 2: Induction of Type 1 Diabetes in Rodents using Streptozotocin (STZ)
-
Principle: STZ selectively destroys pancreatic β-cells, leading to hyperglycemia. Both single high-dose and multiple low-dose protocols are common.[16][17] The multiple low-dose model often induces insulitis, which is more relevant to human T1D.
-
Materials:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[15]
-
Streptozotocin (STZ).
-
Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5).
-
Glucometer and test strips.
-
-
Procedure (Multiple Low-Dose for Mice):
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
STZ Preparation: WARNING: STZ is hazardous. Handle with appropriate personal protective equipment. Immediately before injection, dissolve STZ in cold citrate buffer to a final concentration of 10 mg/mL. Keep on ice and protect from light. The solution is only stable for about 15-20 minutes.[24]
-
Injection: Inject mice intraperitoneally (IP) with a freshly prepared STZ solution at a dose of 40-50 mg/kg body weight for 5 consecutive days.[17][24] Control animals should receive an equivalent volume of citrate buffer.
-
Blood Glucose Monitoring: Measure non-fasting blood glucose from the tail vein 72 hours after the final injection and then weekly.
-
Confirmation of Diabetes: Animals with non-fasting blood glucose levels consistently >250 mg/dL are considered diabetic and can be used for the efficacy study.[15]
-
Treatment Initiation: Begin oral administration of this compound (or vehicle) once diabetes is established and continue for the duration of the study (e.g., 4-8 weeks).
-
Protocol 3: PTP1B Enzyme Inhibition Assay
-
Principle: This colorimetric assay measures the activity of PTP1B by detecting the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow product (p-nitrophenol) measurable at 405 nm.[19][20][25]
-
Materials:
-
Procedure:
-
Reaction Setup: In a 96-well plate, add 10 µL of the test compound at various concentrations (dissolved in buffer/DMSO).
-
Pre-incubation: Add 130 µL of assay buffer and 20 µL of PTP1B enzyme solution. Mix and pre-incubate at 37°C for 10-15 minutes.[20]
-
Initiate Reaction: Add 40 µL of pNPP solution (final concentration e.g., 2 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[19]
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M NaOH.
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 4: α-Glucosidase Enzyme Inhibition Assay
-
Principle: Similar to the PTP1B assay, this method uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-glucosidase cleaves pNPG to release the yellow-colored p-nitrophenol, which is quantified spectrophotometrically.[18][28]
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
pNPG substrate.
-
Phosphate buffer (e.g., 50 mM, pH 6.8).[18]
-
Test compound and positive control (Acarbose).
-
Sodium carbonate (Na₂CO₃) for stopping the reaction.
-
96-well microplate and spectrophotometer.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add Enzyme: Add 20 µL of α-glucosidase solution (e.g., 2 U/mL in buffer) to each well. Mix and incubate at 37°C for 5 minutes.[18]
-
Initiate Reaction: Add 20 µL of pNPG solution (e.g., 1 mM in buffer) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[18]
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃.[18]
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H26O13 | CID 102004864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orientin Improves Substrate Utilization and the Expression of Major Genes Involved in Insulin Signaling and Energy Regulation in Cultured Insulin-Resistant Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orientin promotes diabetic wounds healing by suppressing ferroptosis via activation of the Nrf2/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orientin promotes diabetic wounds healing by suppressing ferroptosis via activation of the Nrf2/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Coumaric acid modulates glucose and lipid metabolism via AMP-activated protein kinase in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective effect of orientin on diabetic nephropathy in rat models of high-fat diet and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. p-Coumaric acid attenuates high-fat diet-induced oxidative stress and nephropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gallic acid and p-coumaric acid attenuate type 2 diabetes-induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro α-glucosidase inhibitory assay [protocols.io]
- 19. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 21. scholarworks.uark.edu [scholarworks.uark.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. diacomp.org [diacomp.org]
- 25. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioassaysys.com [bioassaysys.com]
- 27. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 28. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Orientin-2''-O-p-trans-coumarate Solubility
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of Orientin-2''-O-p-trans-coumarate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a flavonoid with limited solubility in aqueous solutions. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] One source also indicates solubility in Methanol.[2] For in vitro studies, DMSO is commonly used to prepare stock solutions.[3][4][5]
Q2: What is the maximum concentration I can achieve in DMSO?
You can achieve a concentration of 100 mg/mL (168.20 mM) in DMSO.[3][4] To achieve this concentration, ultrasonic assistance is necessary.[3][4][5] It is also crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[3][4]
Q3: How do I prepare a stock solution in DMSO?
To prepare a stock solution, dissolve this compound in fresh DMSO to your desired concentration, up to 100 mg/mL. Use of an ultrasonic bath is recommended to aid dissolution.[3][4][5][6] For higher solubility, you can warm the tube at 37°C and shake it in the ultrasonic bath for a while.[6]
Q4: How should I store the stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is advisable to protect the solution from light.[3][4] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for single-use applications.
Troubleshooting Guide
Issue: My compound is not fully dissolving in DMSO.
-
Solution 1: Use fresh DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of the compound. Always use a newly opened bottle of anhydrous DMSO.[3][4]
-
Solution 2: Apply sonication. Place the vial in an ultrasonic bath to aid dissolution.[3][4][5][6]
-
Solution 3: Gentle warming. Gently warm the solution to 37°C while sonicating.[6] Do not overheat, as it may degrade the compound.
Issue: I observe precipitation when diluting my DMSO stock solution in an aqueous buffer.
-
Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, consider a serial dilution approach. You can also explore the use of co-solvents or surfactants in your final dilution, similar to the protocols for in vivo preparations, but ensure these are compatible with your experimental system.
Issue: I need to prepare a solution for in vivo administration, but the compound is not soluble in aqueous vehicles.
-
Solution: For in vivo experiments, a suspended solution is often used.[3][4] This involves first dissolving the compound in a small amount of DMSO and then using co-solvents like PEG300 and surfactants like Tween-80 to create a stable suspension in saline or PBS.[3][4][7] Refer to the detailed protocols below.
Quantitative Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 168.20 mM | Requires sonication; use of new, non-hygroscopic DMSO is critical.[3][4] |
| Chloroform | Soluble | - | Specific concentration not provided.[1] |
| Dichloromethane | Soluble | - | Specific concentration not provided.[1] |
| Ethyl Acetate | Soluble | - | Specific concentration not provided.[1] |
| Acetone | Soluble | - | Specific concentration not provided.[1] |
| Methanol | Soluble | - | Specific concentration not provided.[2] |
Note: The term "Soluble" indicates that the compound will dissolve in the solvent, but the maximum concentration is not specified in the cited sources.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro)
This protocol details the steps to prepare a 100 mg/mL stock solution of this compound in DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Gentle warming to 37°C can be applied if needed.[6]
-
Once dissolved, the clear stock solution can be used for experiments or aliquoted for storage at -20°C or -80°C.[3][4]
Protocol 2: Preparation of a Suspended Solution for In Vivo Administration (2.5 mg/mL)
This protocol describes the preparation of a suspended solution suitable for oral or intraperitoneal injection in animal models.[3][4]
-
Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This preparation results in a suspended solution and may require sonication to ensure uniformity before administration.[3][4] It is recommended to prepare this working solution fresh on the day of use.[3]
Visualized Workflows
References
- 1. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Natural Product Description|this compound [sinophytochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 抗氧化剂 | MCE [medchemexpress.cn]
- 6. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. This compound | TargetMol [targetmol.com]
Improving the stability of Orientin-2''-O-p-trans-coumarate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Orientin-2''-O-p-trans-coumarate in solution. The following information is based on established knowledge of flavonoid and coumarate chemistry, as well as supplier recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid glycoside found in plants such as Trigonella foenum-graecum (fenugreek), known for its antioxidant properties.[1][2][3] Like many polyphenolic compounds, its structure is susceptible to degradation under common experimental conditions. This degradation can result in a loss of biological activity and the formation of unknown byproducts, which may compromise experimental results and their reproducibility.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on the general behavior of flavonoids and supplier handling recommendations, the primary factors that can induce degradation are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[4]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1][2][4]
-
pH: Flavonoids are generally more stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline environments can catalyze hydrolysis of the ester and glycosidic bonds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moieties.[4]
-
Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for creating stock solutions, it is hygroscopic, and water content can influence degradation rates.[1]
Q3: How should I store my this compound to ensure maximum stability?
For optimal stability, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Protect from light, store desiccated.[2][5] |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | Protect from light, aliquot to avoid freeze-thaw cycles.[2][6] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles.[1] |
Q4: Can I visually detect if my this compound solution has degraded?
A freshly prepared solution of this compound is typically light yellow to yellow.[1][5] A noticeable color change, such as darkening or turning brown, may indicate degradation. However, significant degradation can occur without a visible change. Therefore, analytical methods like HPLC are recommended for confirming stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay. | Degradation of the compound in the stock solution or assay buffer. | 1. Prepare fresh stock solutions from solid compound. 2. Check the pH and temperature of your assay buffer; adjust to be as close to neutral and as low as experimentally feasible. 3. Minimize the exposure of the compound to light during the experiment. 4. Perform a stability check of the compound under your specific assay conditions using HPLC. |
| Inconsistent results between experiments. | Degradation of the stock solution over time due to improper storage or handling. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1] 2. Ensure stock solutions are stored at -80°C and protected from light.[2] 3. Prepare fresh solutions on the day of the experiment whenever possible.[7] |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Review your sample preparation and experimental workflow to identify potential causes of degradation (e.g., prolonged light exposure, high temperatures, extreme pH). 2. The primary degradation products are likely to be Orientin and p-coumaric acid due to hydrolysis. Check for the appearance of peaks corresponding to these standards. 3. Consider conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Use newly opened, anhydrous-grade Dimethyl Sulfoxide (DMSO) for the highest solubility and stability.[1] Methanol is also a possible solvent.[8]
-
Preparation: To obtain a higher solubility, you can warm the tube at 37°C and shake it in an ultrasonic bath for a short period.[5][9]
-
Storage: Once prepared, aliquot the stock solution into small, single-use, amber-colored vials to prevent product inactivation from repeated freeze-thaw cycles and light exposure.[1]
-
Long-term Storage: Store the aliquots at -80°C for up to one year.[2] For short-term storage (up to one month), -20°C is acceptable.[1]
-
Usage: Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.[7]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The degradation is monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for pre-determined time points (e.g., 2, 4, 8, and 24 hours). Neutralize with 1 M NaOH before HPLC analysis.[4]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for the same time points. Neutralize with 1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for the same time points.[4]
-
Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at 60°C for 24, 48, and 72 hours.[4]
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source (e.g., a photostability chamber with a UV lamp) for the same time points. Keep a control sample wrapped in aluminum foil.
-
-
HPLC Analysis:
-
Analyze the stressed samples and a control sample (stored at -20°C, protected from light) at each time point.
-
A typical HPLC setup for flavonoids would be a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid.[10]
-
Monitor the chromatograms at a wavelength where both the parent compound and potential degradation products absorb, for instance, around 270 nm and 330 nm.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control.
-
Identify the peaks of major degradation products. If standards are available (e.g., Orientin, p-coumaric acid), confirm their identity by comparing retention times.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS#:1229437-75-5 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | 1229437-75-5 [sigmaaldrich.com]
- 7. | Orientin 2''-O-p-trans-coumarate | 73815-15-3 | Phytochemical Reference - ChemFaces [chemfaces.net]
- 8. Natural Product Description|this compound [sinophytochem.com]
- 9. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Technical Support Center: Purification of Orientin-2''-O-p-trans-coumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Orientin-2''-O-p-trans-coumarate.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, providing systematic approaches to identify and resolve them.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or parameters. | Optimize the extraction process. A 60-70% ethanol (B145695) solution is often effective for flavonoids.[1] Experiment with temperature (around 70°C) and duration (1-3 hours) to maximize yield without causing degradation.[2][3] |
| Degradation of the target compound. | Avoid excessive heat and prolonged exposure to light during extraction and subsequent processing steps. Store extracts at low temperatures (-20°C or -80°C).[4][5] | |
| Poor Separation/Co-elution in HPLC | Presence of structurally similar flavonoids. | This compound is often found with other C-glycosylflavones and their isomers in fenugreek, which have very similar polarities.[6][7] Optimize the HPLC mobile phase gradient, trying different solvent systems (e.g., acetonitrile (B52724)/water vs. methanol/water with acid modifiers like formic acid) to improve resolution.[4][8] |
| Inappropriate column selection. | Use a high-resolution C18 column. For particularly difficult separations, consider a phenyl-hexyl column for alternative selectivity or explore two-dimensional HPLC.[8] | |
| Peak Tailing in HPLC Chromatogram | Secondary interactions with the stationary phase. | This can be caused by free silanol (B1196071) groups on the column. Use a high-purity, end-capped column. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can also help by protonating silanol groups and reducing unwanted interactions.[8] |
| Column overload. | Reduce the sample concentration or injection volume.[8] | |
| Loss of Coumaroyl Group (Hydrolysis) | Unstable pH or high temperature. | The ester linkage of the p-trans-coumaroyl group can be susceptible to hydrolysis under acidic or basic conditions, and at elevated temperatures. Maintain a neutral or slightly acidic pH during purification and avoid excessive heat. |
| Low Recovery from Macroporous Resin | Inappropriate resin type or elution conditions. | The choice of macroporous resin is critical. Non-polar resins like H103 have shown good performance for flavone (B191248) C-glycosides.[9][10] Optimize the elution gradient. A stepwise gradient of increasing ethanol concentration in water (e.g., starting with water to remove polar impurities, then 20-30% ethanol, and finally a higher concentration like 80% to elute the target compound) is a common strategy.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from its molecular structure. As a C-glycosylflavone with a coumaroyl ester group, it is often present in a complex mixture of structurally similar compounds in its natural source, Trigonella foenum-graecum (fenugreek).[6][7] These include other C-glycosylflavones (orientin, isoorientin, vitexin, etc.), their isomers, and other acylated derivatives.[6][7] This structural similarity leads to difficulties in chromatographic separation, often resulting in co-elution. Additionally, the ester bond of the coumaroyl group can be labile, posing a risk of hydrolysis during extraction and purification.
Q2: What is the recommended starting method for the purification of this compound?
A2: A common and effective strategy involves a multi-step approach:
-
Extraction: Begin with a hydroalcoholic extraction (e.g., 70% ethanol) from the plant material.
-
Preliminary Purification: Use macroporous resin chromatography for initial cleanup and enrichment of the total flavonoid fraction. This step helps in removing sugars, pigments, and other highly polar or non-polar impurities.
-
Fine Purification: Employ preparative High-Performance Liquid Chromatography (HPLC) for the final isolation of this compound to high purity. A reversed-phase C18 column is typically used.
Q3: How can I improve the resolution of this compound from its isomers during HPLC?
A3: To improve resolution, several HPLC parameters can be optimized. The mobile phase composition is critical; acetonitrile often provides better separation for flavonoids than methanol.[4] A shallow gradient of acetonitrile in acidified water (e.g., with 0.1% formic acid) can enhance separation. Adjusting the column temperature can also influence selectivity. For very challenging separations, two-dimensional HPLC can be a powerful tool.[11]
Q4: What are the ideal storage conditions for purified this compound?
A4: For long-term storage, it is recommended to store the purified compound as a solid at -20°C or -80°C, protected from light.[4] If in solution (e.g., dissolved in DMSO), storage at -80°C is preferable for up to 6 months, while at -20°C, it should be used within a month.[4]
Q5: What analytical techniques are used to confirm the identity and purity of the final product?
A5: The identity of this compound is typically confirmed using a combination of spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to elucidate the structure. Purity is most commonly assessed by analytical HPLC with UV detection.
Experimental Protocols
Protocol 1: Extraction and Enrichment using Macroporous Resin
-
Extraction:
-
Mix the powdered plant material (e.g., fenugreek seeds) with 70% aqueous ethanol at a 1:20 solid-to-liquid ratio.
-
Extract using ultrasonication (e.g., 120 W) for 30 minutes at 70°C.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Macroporous Resin Chromatography:
-
Select a suitable non-polar macroporous resin (e.g., H103 or a similar resin).[9][10]
-
Prepare a column with the resin and equilibrate it with deionized water.
-
Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove highly polar impurities.
-
Elute with a stepwise gradient of ethanol:
-
Collect the 80% ethanol fraction and concentrate it to dryness.
-
Protocol 2: Preparative HPLC Purification
-
System Preparation:
-
Use a preparative HPLC system equipped with a high-pressure gradient pump, a UV detector, and a fraction collector.
-
Install a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Develop a linear gradient optimized for the separation of the target compound from its impurities. A starting point could be:
-
0-10 min: 10-25% B
-
10-40 min: 25-45% B
-
40-45 min: 45-90% B
-
45-50 min: 90% B (wash)
-
50-55 min: 90-10% B (re-equilibration)
-
-
The flow rate will depend on the column dimensions (e.g., 10-15 mL/min for a 20 mm ID column).
-
-
Sample Injection and Fraction Collection:
-
Dissolve the enriched flavonoid fraction from the macroporous resin step in a minimal amount of the initial mobile phase (or a compatible solvent like methanol).
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 330-340 nm for coumaroylated flavonoids).[6]
-
Collect fractions corresponding to the peak of interest.
-
-
Post-Purification:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor HPLC resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Flavone C-glycosides from seeds of fenugreek, Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Orientin-2''-O-p-trans-coumarate extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Orientin-2''-O-p-trans-coumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly extracted?
This compound is a flavonoid known for its potent antioxidant activity.[1] It is prominently found in and extracted from the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1][2]
Q2: What are the common solvents used for the extraction of this compound?
Based on its chemical properties as a flavonoid, polar solvents are generally effective. This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), chloroform, dichloromethane (B109758), and ethyl acetate.[3] For extraction from plant material, aqueous ethanol (B145695) and methanol are commonly employed for flavonoids.[4][5]
Q3: What are the key parameters that influence the extraction yield of flavonoids like this compound?
Several factors significantly impact the extraction yield of flavonoids. These include the choice of solvent, extraction temperature, pH of the extraction medium, particle size of the plant material, solid-to-liquid ratio, and the duration of the extraction process. Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also enhance efficiency.
Q4: How does temperature affect the extraction yield and stability of the compound?
Higher temperatures generally increase the solubility of flavonoids and the diffusion rate, which can lead to higher extraction yields. However, excessive heat can cause degradation of thermolabile compounds like some flavonoids. For phenolic compounds from fenugreek, an optimal extraction temperature of around 38°C has been reported when using ultrasound-assisted extraction with ethanol.[6] For some flavonoid extractions, temperatures up to 60-70°C have been shown to be effective, but exceeding this may lead to diminished yields due to degradation.[7]
Q5: Can the pH of the extraction solvent impact the yield?
Yes, the pH of the solvent can significantly alter the extraction efficiency. For many flavonoids, a slightly acidic pH can improve stability and yield. For instance, in the extraction of phenolics from litchi pericarp, a pH of 4.0 was found to be most effective.[7] It is advisable to optimize the pH for your specific plant matrix and target compound.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Target Compound | Inappropriate solvent selection. | This compound is a polar flavonoid. Use polar solvents such as methanol, ethanol, or aqueous mixtures of these. A study on fenugreek flavonoids showed methanol to be more effective than n-hexane or dichloromethane for overall flavonoid yield.[4] |
| Suboptimal extraction temperature. | Excessively high temperatures can degrade the compound, while temperatures that are too low may result in poor extraction efficiency. For ultrasound-assisted extraction of phenolics from fenugreek, a temperature of 38°C was found to be optimal.[6] Consider running pilot extractions at a range of temperatures (e.g., 30°C to 60°C) to determine the optimum for your specific protocol. | |
| Inefficient extraction method. | Traditional maceration may be less efficient. Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time. UAE has been shown to be effective for flavonoid extraction from fenugreek.[4][5][6] | |
| Inconsistent Yields Between Batches | Variation in plant material. | The concentration of secondary metabolites can vary based on the geographical origin, harvest time, and storage conditions of the plant material.[4] Ensure you are using a consistent source of Trigonella foenum-graecum seeds. |
| Incomplete extraction. | The extraction time may be insufficient. For UAE of fenugreek phenolics, an optimal time of 32 minutes has been reported.[6] Extend the extraction time or perform sequential extractions on the same plant material to ensure exhaustive extraction. | |
| Degradation of the target compound. | Flavonoids can be sensitive to light, oxygen, and high temperatures. Protect your extraction setup from direct light and consider performing the extraction under an inert atmosphere (e.g., nitrogen) if degradation is suspected. Store extracts at low temperatures (-20°C to -80°C) and protected from light.[1] | |
| Difficulty in Isolating the Target Compound | Co-extraction of interfering substances. | The crude extract will contain a mixture of compounds. Use chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for purification. A study on fenugreek flavonoids utilized HPLC with a C18 column for separation. |
Data on Flavonoid Extraction from Trigonella foenum-graecum
The following table summarizes findings from a study on the ultrasound-assisted extraction of flavonoids from fenugreek seeds, which can serve as a reference for optimizing the extraction of this compound.
| Parameter | Conditions/Solvents | Observation | Reference |
| Solvent Type | Methanol, n-Hexane, Dichloromethane | Methanol yielded the highest amount of total flavonoids. | [4] |
| Extraction Technique | Ultrasound-Assisted Extraction (UAE) | UAE is an efficient method for extracting flavonoids from fenugreek, often requiring shorter extraction times. | [4][5][6] |
| Optimized UAE Conditions for Phenolics | Temperature: 38°C, Time: 32 min, Solvent: 33% Ethanol | These conditions were found to be optimal for the extraction of total phenolic compounds from un-germinated fenugreek seeds. | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Fenugreek Seeds
This protocol is adapted from studies on flavonoid extraction from Trigonella foenum-graecum.[4][6]
-
Sample Preparation: Grind dried fenugreek seeds into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 gram of the powdered sample and place it in an extraction vessel.
-
Add 30 mL of 70% ethanol (or methanol).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with the same volume of solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Concentration:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Analysis:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or UPLC-DAD to quantify this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Ultrasonic-assisted extraction of fenugreek flavonoids and its geographical-based comparative evaluation using green UHPLC-DAD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Orientin-2''-O-p-trans-coumarate
This technical support center provides best practices for the long-term storage and handling of Orientin-2''-O-p-trans-coumarate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid (powder) this compound should be stored at -20°C in a desiccated environment.[1][2][3] It is also recommended to keep it away from direct sunlight.[4] Under these conditions, the compound is expected to be stable for at least two to three years.[1][4] For short-term storage, 0°C is also acceptable.[2]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be viable for up to six months to a year.[4][5] For shorter periods, storage at -20°C is acceptable for up to one month.[5] It is crucial to protect solutions from light.[5] For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[5]
Q3: In which solvents is this compound soluble?
This compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3] One supplier specifies a high solubility in DMSO (100 mg/mL).[1]
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of particulate matter in solutions. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Q5: What are the likely degradation pathways for this compound?
As a flavonoid glycoside with an acyl group, this compound is susceptible to hydrolysis. The primary degradation pathways likely involve the cleavage of the ester bond linking the p-trans-coumarate group or the hydrolysis of the C-glycosidic bond. High temperatures and inappropriate pH conditions can accelerate this degradation, leading to the formation of orientin (B1677486) and p-trans-coumaric acid, or further breakdown to the aglycone and sugar moieties.
Troubleshooting Guide
Issue 1: The compound will not fully dissolve in the chosen solvent.
-
Solution: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[5] Ensure you are using a suitable solvent in which the compound has good solubility, such as DMSO.[1] Also, verify the concentration you are trying to achieve is not above its solubility limit in that specific solvent.
Issue 2: I suspect my stored compound has degraded. How can I confirm this?
-
Solution: The most effective way to confirm degradation is by using analytical techniques. HPLC is the recommended method to check the purity of your sample. You can compare the chromatogram of your stored sample with a fresh sample or a previously recorded chromatogram. A significant decrease in the main peak's area or the emergence of new peaks suggests degradation.
Issue 3: My solution has changed color after a few freeze-thaw cycles.
-
Solution: A color change can be an indicator of degradation. Flavonoids can be sensitive to repeated freeze-thaw cycles. To avoid this, it is recommended to aliquot your stock solution into smaller, single-use volumes before freezing. This minimizes the number of times the main stock is thawed and refrozen.
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions for this compound based on information from various suppliers.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C | Up to 3 years | Desiccate, protect from light[1][2][3][4] |
| In Solvent | -80°C | Up to 1 year | Protect from light[4][5] |
| In Solvent | -20°C | Up to 1 month | Protect from light[5] |
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
This protocol is adapted from general methods for stability testing of flavonoid-containing compounds.
Objective: To evaluate the stability of this compound under specific storage conditions over time.
Materials:
-
This compound (solid and/or in solution)
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or acetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into several vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, with and without light exposure).
-
For solid stability testing, store aliquots of the powder under the desired conditions.
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take an aliquot of the solution (or dissolve a solid aliquot) and dilute it to a suitable concentration for HPLC analysis.
-
Develop an HPLC method capable of resolving this compound from potential degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile on a C18 column is a common starting point for flavonoid analysis.
-
Inject the sample and record the chromatogram. The peak area of this compound at this initial time point (t=0) will serve as the baseline.
-
-
Stability Study:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Prepare the sample for HPLC analysis in the same manner as for the t=0 sample.
-
Analyze the sample by HPLC using the same method.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at t=0. A decrease in the peak area indicates degradation.
-
Calculate the percentage of the compound remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of acylated flavonoid diglucuronides from leaves of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Preventing degradation of Orientin-2''-O-p-trans-coumarate during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Orientin-2''-O-p-trans-coumarate during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, a coumaroylated flavonoid glycoside, is primarily influenced by three main factors:
-
pH: The compound is more stable in acidic conditions. Alkaline and to a lesser extent, neutral conditions can lead to hydrolysis of the ester and glycosidic bonds.
-
Temperature: Elevated temperatures significantly accelerate the degradation process.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of your samples, please adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight. |
| Stock Solution | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solution | Prepare fresh daily | N/A | For in-vivo experiments, it is highly recommended to prepare solutions on the day of use.[1] |
Q3: My HPLC chromatogram for this compound shows peak tailing. What are the possible causes and solutions?
A3: Peak tailing is a common issue when analyzing flavonoids by HPLC. Here are the likely causes and how to address them:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the polar functional groups of the analyte, causing tailing.
-
Insufficient Buffer Capacity: If the buffer concentration in the mobile phase is too low, it may not effectively control the pH, leading to inconsistent ionization of the analyte and peak tailing.
-
Solution: Increase the buffer concentration to within the 10-25 mM range.[2]
-
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can distort peak shape.
Troubleshooting Guides
Issue 1: Loss of Compound During Sample Preparation
Symptoms:
-
Lower than expected concentration of this compound in prepared samples.
-
Inconsistent results between replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation due to pH of the solvent: | Use a slightly acidic buffer (pH 4-6) for dissolution and dilution. Avoid using alkaline solutions. |
| Thermal degradation during dissolution: | If heating is required to dissolve the compound, use a water bath at a controlled, low temperature (e.g., 30-40°C) for a minimal amount of time. Avoid vigorous heating. |
| Photodegradation: | Work with amber-colored vials or protect your samples from light by wrapping them in aluminum foil.[1] |
| Adsorption to container surfaces: | Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes, especially for dilute solutions. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
Additional peaks, not present in the standard, appear in the chromatograms of samples over time or after stress conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolytic Degradation: | The ester linkage of the p-trans-coumaroyl group or the glycosidic bond may be hydrolyzed, leading to the formation of orientin (B1677486) and p-coumaric acid, or the aglycone luteolin.[4][5] This is more likely to occur at non-acidic pH and elevated temperatures. To confirm, analyze standards of the potential degradation products. |
| Oxidative Degradation: | Exposure to air (oxygen) can lead to oxidation, especially if the sample contains trace metal ions. |
| Solution: | Degas all solvents used for sample preparation and mobile phases. Consider adding a small amount of an antioxidant like ascorbic acid or BHT to your sample if compatible with your downstream analysis. Perform a forced degradation study (see experimental protocols) to identify potential degradation products. |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of DMSO.
-
Bring to the final volume with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 4.5). The final DMSO concentration should be kept low if it interferes with the experiment.
-
Store in amber-colored, tightly sealed vials at -80°C in aliquots.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute to the desired concentration using the same buffer as the stock solution.
-
Prepare fresh daily and keep on ice or at 4°C, protected from light, during the experiment.
-
Protocol 2: Stability-Indicating HPLC-UV Method (Example)
This protocol provides a starting point for developing a stability-indicating method. Optimization may be required for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Protocol 3: Forced Degradation Study
To understand the degradation profile of this compound, a forced degradation study can be performed.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol:water 1:1).
-
Aliquot the solution into separate vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 1 M NaOH and incubate at room temperature for 30 min, 1, 2, and 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C, protected from light, for 1, 2, 4, and 7 days.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 1, 3, and 7 days.
-
-
At each time point, take an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method to quantify the remaining parent compound and observe the formation of degradation products. LC-MS/MS can be used to identify the structure of the degradation products.[6][7][8][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of Orientin-2''-O-p-trans-coumarate in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with Orientin-2''-O-p-trans-coumarate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in the cell culture medium. Why is this happening and what can I do?
A1: Precipitation of flavonoids like this compound in aqueous cell culture media is a common issue due to their generally low water solubility. This can be caused by "solvent shock" when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium.
To address this, consider the following:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in a suitable organic solvent such as DMSO, ethanol, or acetone (B3395972) to minimize the volume of organic solvent added to the cell culture medium.[1]
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of medium, try a stepwise dilution. First, mix the stock with a small volume of medium, vortex gently, and then add this mixture to the final volume.
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent can be included in the final culture medium to improve solubility. However, it is crucial to determine the solvent tolerance of your specific cell line to avoid toxicity.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Consider preparing a complex of this compound with a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
pH Adjustment: The solubility of some flavonoids can be influenced by the pH of the medium.[2] While cell culture media have a specific pH range for optimal cell growth, slight adjustments within this range could be explored, though this should be done with caution.
Q2: I am observing inconsistent or lower-than-expected biological activity in my experiments. Could this be related to bioavailability?
A2: Yes, low intracellular bioavailability is a significant challenge with many flavonoids and can lead to inconsistent results.[4][5] Several factors contribute to this:
-
Poor Solubility and Stability: As discussed in Q1, if the compound precipitates, its effective concentration in the medium is reduced. Flavonoids can also be unstable and degrade in the culture medium over time.
-
Limited Cellular Uptake: The ability of the compound to cross the cell membrane is a critical factor. The cellular uptake of flavonoid glycosides can be complex and may be less efficient than their aglycone counterparts.[6]
-
Efflux by Cellular Transporters: Cells can actively pump out foreign compounds, reducing their intracellular concentration. Some flavonoids are known substrates for efflux pumps like P-glycoprotein.
Q3: What are the recommended methods to increase the cellular uptake of this compound?
A3: Enhancing cellular uptake is key to improving bioavailability. Here are some strategies:
-
Formulation with Nanocarriers: Encapsulating the compound in nanocarriers like liposomes, nanoemulsions, or polymeric nanoparticles can improve its stability, solubility, and facilitate cellular entry.[7]
-
Use of Permeability Enhancers: Certain non-toxic excipients can transiently increase membrane permeability. However, their use must be carefully validated for cell-specific toxicity.
-
Structural Modification: While not always feasible for a specific compound, enzymatic deglycosylation to the aglycone (Orientin) in a controlled manner before the experiment could be considered, as aglycones often exhibit higher membrane permeability.[8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Media
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Prepare a higher concentration stock in DMSO or ethanol. - Perform serial dilutions in pre-warmed media. - Visually inspect for precipitation under a microscope after dilution. |
| Solvent shock | - Add the stock solution to the media dropwise while gently swirling. - Briefly vortex the diluted solution at a low speed. |
| Instability at 37°C | - Prepare fresh dilutions immediately before each experiment. - Perform a stability study by incubating the compound in media for different durations and analyzing its concentration by HPLC. |
Issue 2: Low or Variable Cellular Uptake
| Possible Cause | Troubleshooting Steps |
| Inefficient passive diffusion | - Consider using a formulation with solubility enhancers like cyclodextrins.[3] - Explore the use of nanocarrier formulations.[7] |
| Active efflux by transporters | - Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if intracellular concentration increases. This can be assessed in a Caco-2 permeability assay.[9] |
| Compound degradation | - Minimize exposure to light and air during preparation. - Analyze the stability of the compound in the cell culture medium over the experimental time course. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is widely used to predict intestinal absorption of compounds in vitro.[9][10]
Materials:
-
Caco-2 cells (passage 35-45)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, penicillin/streptomycin)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (paracellular integrity marker)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
This compound stock solution
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 8 x 10^4 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 19-21 days, changing the medium every other day for the first 14 days and daily thereafter to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 300 Ω·cm² generally indicates good integrity.[11] Also, assess the permeability of Lucifer yellow; low permeability confirms tight junction formation.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS-HEPES buffer. b. Add the test compound solution (e.g., 10 µM this compound in HBSS-HEPES) to the apical (upper) chamber. c. Add fresh HBSS-HEPES buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
Permeability Assay (Basolateral to Apical - for efflux): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux.[12]
Protocol 2: Cellular Uptake Assay
This protocol quantifies the amount of compound that enters the cells.
Materials:
-
Target cell line cultured in multi-well plates (e.g., 24-well)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Methanol (B129727) for extraction
-
HPLC for quantification
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and reach the desired confluency.
-
Treatment: Remove the culture medium and incubate the cells with a known concentration of this compound in serum-free medium for various time points (e.g., 15, 30, 60, 120 minutes).
-
Washing: At each time point, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Extraction: a. Add a suitable volume of lysis buffer to each well and incubate on ice. b. Alternatively, for direct extraction, add a known volume of methanol to each well and incubate.[13]
-
Sample Collection: Scrape the cells and collect the lysate/extract.
-
Quantification: a. Analyze the concentration of this compound in the lysate/extract using a validated HPLC method with a suitable detector (e.g., DAD or MS).[14][15] b. Normalize the intracellular concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or to the cell number.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Methanol | Soluble | [13] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
Table 2: Caco-2 Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Example Compound |
| > 10 | High | Propranolol |
| 1 - 10 | Moderate | - |
| < 1 | Low | Atenolol |
Visualizations
Caption: Experimental workflow for assessing the in vitro bioavailability of this compound.
Caption: Orientin-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the MAPK signaling pathway by Orientin.
References
- 1. Orientin inhibits the progression of fibroblast-like synovial cells in rheumatoid arthritis by regulating MAPK-signaling pathway - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Orientin alleviates the inflammatory response in psoriasis like dermatitis in BALB/c mice by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
Validation & Comparative
Validating the Antioxidant Activity of Orientin-2''-O-p-trans-coumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Orientin-2''-O-p-trans-coumarate, a flavonoid glycoside isolated from Trigonella foenum-graecum (fenugreek). While direct quantitative antioxidant data for the isolated compound is limited in current literature, this document synthesizes available information on its properties, the bioactivity of its parent compound, orientin (B1677486), and compares it with established antioxidant agents.
Executive Summary
Comparative Analysis of Antioxidant Activity
Due to the absence of specific IC50 values for this compound, this section provides a comparative table of widely used antioxidant standards—Quercetin (B1663063), Ascorbic Acid (Vitamin C), and Trolox—to serve as a benchmark for future experimental validation. The antioxidant activity of a methanol (B129727) extract of fenugreek microgreens, which contains this compound, has been reported to have a DPPH IC50 value of 3.85 µg/mL, indicating very strong activity for the crude extract.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (TEAC, mmol/g) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | ~1.5 - 5.0 | ~1.0 - 3.0 | High |
| Ascorbic Acid (Vitamin C) | ~3.0 - 8.0 | ~2.0 - 6.0 | Moderate |
| Trolox | ~4.0 - 10.0 | ~3.0 - 7.0 | Standard (1.0) |
Note: The IC50 values for the standards are approximate ranges compiled from various sources and can vary depending on specific experimental conditions.
Mechanistic Insights: The Role of the Nrf2 Signaling Pathway
The antioxidant effects of many flavonoids are not limited to direct radical scavenging but also involve the upregulation of the cellular antioxidant defense system. A key regulator of this system is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).
While direct evidence for this compound is pending, its parent compound, orientin, is a known activator of the Nrf2 signaling pathway. This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Experimental Protocols
For researchers aiming to validate the antioxidant activity of this compound, the following are detailed methodologies for key in vitro and cell-based assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound and standard antioxidants (e.g., Trolox, quercetin) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound and standards.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the test compound or standard at various concentrations to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and standards.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within cultured cells. It provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with PBS and then incubate with the test compound or quercetin (standard) and 25 µM DCFH-DA in treatment medium for 1 hour.
-
Wash the cells again with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics and determine the CAA value.
Conclusion and Future Directions
This compound holds significant promise as a potent natural antioxidant. While direct quantitative data is currently lacking, the established antioxidant properties of its parent compound, orientin, and the enhancing effect of coumaroylation on other flavonoids strongly support its potential efficacy. Future research should focus on isolating pure this compound and determining its IC50 values in a range of antioxidant assays to allow for direct comparison with other antioxidants. Furthermore, elucidating its specific effects on the Nrf2 signaling pathway and other cellular antioxidant mechanisms will be crucial for a comprehensive validation of its bioactivity and potential therapeutic applications.
References
A Comparative Analysis of Orientin and Its Coumarate Derivative: Unveiling Their Biological Potential
A comprehensive review of existing scientific literature reveals a significant gap in direct comparative studies on the biological activities of Orientin-2''-O-p-trans-coumarate and its parent compound, orientin (B1677486). While orientin has been extensively studied for its diverse pharmacological effects, its coumarate derivative remains largely unexplored, precluding a quantitative, side-by-side comparison based on experimental data.
Orientin, a naturally occurring flavonoid glycoside, has demonstrated a wide array of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. In contrast, this compound, a derivative of orientin, is noted in the literature primarily for its antioxidant potential, though with limited quantitative data to support a direct comparison.
This guide provides a qualitative overview of the known biological activities of both compounds, drawing from the available scientific research. The absence of direct comparative experimental data prevents the creation of a quantitative comparison table and detailed experimental protocols as initially intended.
Known Biological Activities
Orientin: A Multifaceted Flavonoid
Orientin has been the subject of numerous studies investigating its therapeutic potential. Its primary biological activities include:
-
Antioxidant Activity: Orientin is a potent scavenger of free radicals. It has been shown to protect cells from oxidative damage induced by various stressors, such as hydrogen peroxide (H₂O₂). This protective effect is attributed to its ability to donate hydrogen atoms and chelate metal ions, thereby neutralizing reactive oxygen species (ROS).
-
Anti-inflammatory Activity: Research has demonstrated that orientin can suppress inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential in managing inflammatory conditions.
-
Neuroprotective Effects: Studies have indicated that orientin may protect nerve cells from damage and apoptosis (programmed cell death). This neuroprotective action is linked to its antioxidant and anti-inflammatory properties, which are crucial in combating neurodegenerative processes.
This compound: An Antioxidant in Focus
The available literature on this compound is sparse. However, one notable study highlights its potential as an antioxidant. It was found to "strongly promote 2BS cell proliferation induced by H₂O₂," which suggests a protective effect against oxidative stress. This finding indicates that the addition of a p-trans-coumarate group to the orientin structure may influence its antioxidant capacity. The coumaroyl moiety itself is known to possess antioxidant properties, which could potentially enhance the overall activity of the molecule.
Another area of investigation for this compound is its potential as a pancreatic lipase (B570770) inhibitor. One study identified this compound in turmeric extract and suggested its possible role in this enzymatic inhibition, which is relevant for obesity research. However, this was a preliminary finding without a direct comparison to orientin.
Future Research Directions
The lack of comparative data underscores the need for further research to elucidate the specific biological activities of this compound and to understand how the addition of the coumarate group alters the pharmacological profile of orientin. Future studies should focus on:
-
Direct Comparative Assays: Conducting head-to-head in vitro and in vivo studies to compare the antioxidant, anti-inflammatory, and other biological activities of both compounds using standardized assays. This would involve determining and comparing key parameters such as IC₅₀ values.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying the biological activities of this compound to understand if it acts through similar or different pathways compared to orientin.
-
Structure-Activity Relationship (SAR) Analysis: Performing SAR studies to understand how the p-trans-coumarate moiety influences the biological activity and to potentially design more potent derivatives.
A Comparative Analysis of Orientin-2''-O-p-trans-coumarate and Vitexin-2''-O-p-trans-coumarate for Researchers
This guide provides a detailed comparison of two structurally similar flavonoid glycosides, Orientin-2''-O-p-trans-coumarate and Vitexin-2''-O-p-trans-coumarate. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their structure, known biological activities, and the underlying experimental methodologies.
Structural and Physicochemical Properties
The fundamental difference between this compound and Vitexin-2''-O-p-trans-coumarate lies in the hydroxylation pattern of their flavonoid B-ring. This compound is a derivative of orientin (B1677486), which possesses a luteolin (B72000) aglycone with two hydroxyl groups (-OH) on the B-ring at the 3' and 4' positions. In contrast, Vitexin-2''-O-p-trans-coumarate is a derivative of vitexin (B1683572), which has an apigenin (B1666066) aglycone with a single hydroxyl group on the B-ring at the 4' position. This structural variance, specifically the presence of the catechol moiety in the orientin derivative, is hypothesized to influence their biological activities, particularly their antioxidant potential.
| Property | This compound | Vitexin-2''-O-p-trans-coumarate |
| Molecular Formula | C30H26O13[1] | C30H26O12[2] |
| Molecular Weight | 594.52 g/mol [1] | 578.53 g/mol [2] |
| Aglycone | Luteolin | Apigenin |
| Natural Source | Trigonella foenum-graecum (Fenugreek)[3][4][5][6] | Trigonella foenum-graecum (Fenugreek)[5][6][7][8] |
| Known Biological Activity | Potent antioxidant activity, promotes 2BS cell proliferation.[3][4][9] | Strongly promotes 2BS cell proliferation induced by H2O2.[7][8] |
Comparative Biological Activities
Direct comparative studies providing quantitative data on the biological activities of this compound and Vitexin-2''-O-p-trans-coumarate are limited. However, a key study by Wang et al. (2010) isolated both compounds from the seeds of Trigonella foenum-graecum and reported that they both strongly promoted the proliferation of 2BS cells, a human embryonic lung fibroblast cell line, particularly after being subjected to oxidative stress induced by hydrogen peroxide (H2O2)[6][7][10].
Antioxidant Activity: this compound is described as having "potent antioxidant activity"[3][4]. This is theoretically substantiated by the presence of the catechol group (3',4'-dihydroxy) on its B-ring, a structural feature widely recognized for conferring significant radical scavenging ability. While the antioxidant activity of Vitexin-2''-O-p-trans-coumarate is not explicitly detailed in the available literature, its parent compound, vitexin, is a known antioxidant[11]. It is plausible that the orientin derivative exhibits superior antioxidant effects due to its additional hydroxyl group.
Cell Proliferation: Both compounds have been demonstrated to promote the proliferation of 2BS cells, suggesting potential applications in tissue regeneration and wound healing[6][7][10]. The coumarate moiety esterified to the glycoside may also contribute to this and other biological effects.
Experimental Protocols
To facilitate further research and direct comparison, standardized protocols for assessing the key biological activities of these compounds are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and Vitexin-2''-O-p-trans-coumarate in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions. A series of dilutions should be made to determine the IC50 value.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed 2BS cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and Vitexin-2''-O-p-trans-coumarate for the desired period (e.g., 24, 48, or 72 hours). A vehicle control should also be included. To mimic the conditions of the Wang et al. (2010) study, cells can be pre-treated with H2O2 to induce oxidative stress before the addition of the compounds.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The absorbance values are directly proportional to the number of viable cells. The results can be expressed as a percentage of the control.
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for future research, the following diagrams illustrate a potential signaling pathway involved in the antioxidant response and a logical workflow for a comparative study.
Caption: Nrf2-ARE Antioxidant Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion and Future Directions
This compound and Vitexin-2''-O-p-trans-coumarate are two closely related flavonoids with demonstrated pro-proliferative effects on 2BS cells. Structurally, the presence of an additional hydroxyl group on the B-ring of the orientin derivative suggests it may possess superior antioxidant properties compared to the vitexin derivative.
Future research should focus on direct, quantitative comparisons of their bioactivities, including comprehensive antioxidant, anti-inflammatory, and cell-based assays. Elucidating their mechanisms of action, for instance, by investigating their effects on signaling pathways like Nrf2/ARE, would provide valuable insights into their therapeutic potential. Further studies in relevant in vivo models are warranted to validate their efficacy and safety for potential applications in drug development and regenerative medicine.
References
- 1. This compound | C30H26O13 | CID 102004864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitexin 2''-O-p-coumarate | C30H26O12 | CID 101422334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Vitexin-2''-O-p-trans-coumarate | CAS:1229437-79-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. Vitexin 2''-O-p-coumarate | CAS#:59282-55-2 | Chemsrc [chemsrc.com]
- 9. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Influence of Coumaroylation on the Bioactivity of Orientin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Orientin (B1677486), a C-glycosyl flavone (B191248) abundant in various medicinal plants, is recognized for its diverse pharmacological effects, including antioxidant and anti-inflammatory activities.[1][2][3] Chemical modification through acylation, specifically the addition of a coumaroyl group, is a key strategy being explored to enhance the therapeutic potential of flavonoids. This guide provides a comparative analysis of orientin and its coumaroylated analogues, summarizing the available experimental data on how this structural change impacts biological activity. While direct comparative studies on coumaroyl-orientin are limited, extensive research on analogous flavonoid glycosides provides a strong predictive framework for its behavior.
Impact on Antioxidant Activity: A Quantitative Comparison
The addition of a p-coumaroyl group to a flavonoid glycoside can significantly enhance its antioxidant capacity. This is demonstrated in studies comparing astragalin (B1665802) (kaempferol-3-O-β-D-glucopyranoside), a compound structurally similar to orientin, with its coumaroylated derivative, tiliroside. The p-coumaroyl moiety enhances the ability of the molecule to participate in electron-transfer and hydrogen-atom-transfer-based pathways, which are crucial for neutralizing free radicals.[4][5] Furthermore, this modification improves the molecule's ability to chelate iron (Fe2+), which can prevent the formation of damaging reactive oxygen species.[5][6]
The table below summarizes the 50% inhibitory concentration (IC50) values from various antioxidant assays, where a lower IC50 value indicates greater antioxidant activity.
| Antioxidant Assay | Orientin Analogue (Astragalin) | Coumaroyl Analogue (Tiliroside) | Fold Increase in Activity (approx.) |
| DPPH Radical Scavenging | 11.2 µg/mL | 5.3 µg/mL | 2.1x |
| ABTS Radical Scavenging | 8.8 µg/mL | 4.6 µg/mL | 1.9x |
| Superoxide Anion Scavenging | 34.8 µg/mL | 12.5 µg/mL | 2.8x |
| Ferric Reducing Antioxidant Power (FRAP) | 16.5 µg/mL | 7.9 µg/mL | 2.1x |
| Data derived from a comparative study on astragalin and tiliroside, which serve as structural analogues for orientin and coumaroyl-orientin, respectively.[4][5][6][7] |
It is important to note, however, that the effect of acylation can be complex. Some studies have shown that introducing an acyl group into isoorientin, a structural isomer of orientin, can reduce its antiradical activity, potentially due to steric hindrance.[8] This highlights the necessity for empirical testing for each specific derivative.
Modulation of Key Signaling Pathways
Flavonoids exert their effects by modulating intracellular signaling pathways critical to inflammation and cellular defense. The addition of a coumaroyl group is expected to enhance these interactions.
1. Inhibition of the NF-κB Pathway (Anti-Inflammatory Action)
The NF-κB signaling pathway is a primary regulator of inflammation.[9][10] In an unstimulated state, the NF-κB dimer is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[11][12] Flavonoids like orientin can suppress this pathway. The enhanced lipophilicity and additional phenolic hydroxyls of a coumaroyl derivative may bolster this inhibitory effect.
Caption: Inhibition of the NF-κB Signaling Pathway.
2. Activation of the Nrf2-ARE Pathway (Antioxidant Defense)
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response.[13][14] Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus.[15] There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[16] The coumaroyl group may enhance the ability of orientin to activate this protective pathway.
Caption: Activation of the Nrf2-ARE Pathway.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antioxidant assays. Below is a detailed methodology for the widely used DPPH Radical Scavenging Assay, adapted for flavonoid analysis.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
1. Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[17] The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[18]
2. Materials and Reagents:
-
DPPH (High purity)
-
Methanol (B129727) or Ethanol (Spectroscopic grade)
-
Test compounds (Orientin, Coumaroyl-orientin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer[19]
3. Solution Preparation:
-
DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 50 mL of methanol in a volumetric flask. Protect from light by wrapping the flask in aluminum foil and store at 4°C. Prepare fresh weekly.[17]
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.[17]
-
Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve a known weight of each test compound in methanol to create a stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the test compounds and the positive control in methanol to generate a range of concentrations for IC50 determination.
4. Assay Procedure (Microplate Method):
-
Layout: Designate wells for blanks (methanol only), controls (methanol + DPPH), and test samples (compound dilution + DPPH) in triplicate.
-
Sample Addition: Add 100 µL of the various concentrations of the test compound solutions and the positive control to the appropriate wells.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all sample and control wells. Add 100 µL of methanol to the blank wells.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[19]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[20]
5. Data Analysis and Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control well.
-
A_sample is the absorbance of the test sample well.[19]
-
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound required to inhibit 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for synthesizing and evaluating a novel coumaroyl-flavonoid derivative.
Caption: General Experimental Workflow.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 16. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
Comparative Efficacy of Orientin-2''-O-p-trans-coumarate and Other Natural Antioxidants: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the antioxidant properties of Orientin-2''-O-p-trans-coumarate, a flavonoid found in fenugreek (Trigonella foenum-graecum), in comparison to other well-established natural antioxidants is presented here for researchers, scientists, and professionals in drug development. This guide provides a summary of available quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of its potential therapeutic applications.
This compound belongs to the class of C-glycosylflavones, which are known for their various biological activities. While direct comparative antioxidant data for this compound is limited in publicly available literature, this guide synthesizes data on its aglycone, orientin (B1677486), and the closely related C-glycosylflavone, isoorientin (B1672268), to provide a valuable benchmark against common antioxidants such as quercetin, ascorbic acid (Vitamin C), and catechin.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. The lower the IC50 value, the more potent the antioxidant activity. The following tables summarize the available IC50 values from common in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
It is crucial to note that the IC50 values presented are collated from different studies, and variations in experimental conditions can influence these values. Therefore, this data should be interpreted as indicative rather than as a direct head-to-head comparison.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) Value |
| Orientin/Isoorientin | Data for the pure compound is limited. Studies on related C-glycosylflavones show antioxidant potential.[1] A study on ten C-glycosyl derivatives found that only orientin and isoorientin exhibited antioxidative properties.[1] | An extract rich in isoorientin showed an IC50 value of 3.07 µg/mL.[2] | An ethyl acetate (B1210297) fraction containing isoorientin exhibited significant reducing power.[3] |
| Quercetin | 2.6 - 26.94 µg/mL[4] | 1.1 - 8.5 µg/mL[4] | High FRAP values reported, indicating strong reducing power.[5][6] |
| Ascorbic Acid (Vitamin C) | ~5 µg/mL[4] | ~10.80 µg/mL[7] | Commonly used as a standard for FRAP assays, demonstrating significant reducing ability.[1][8][9] |
| Catechin | IC50 values vary, with some studies showing potent activity.[10] | 3.12 ± 0.51 µg/mL[11] | Exhibits notable ferric reducing antioxidant power.[12][13] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds and standards (e.g., Quercetin, Ascorbic Acid) dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol)
-
Methanol or Ethanol (B145695)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standards.
-
In a 96-well microplate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds and standards dissolved in a suitable solvent
-
Phosphate buffered saline (PBS) or ethanol
-
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing the ABTS solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and standards.
-
Add a small volume of each dilution to a cuvette or microplate well, followed by the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Reagents:
-
FRAP reagent: a mixture of acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Test compounds and standards (e.g., FeSO₄·7H₂O)
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound or standard to a tube or microplate well.
-
Add the FRAP reagent and mix.
-
Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).
-
-
Calculation: A standard curve is generated using a known concentration of Fe²⁺. The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II)/g of the sample.
Antioxidant Signaling Pathways
Orientin and related C-glycosylflavones exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like orientin, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Caption: Nrf2 signaling pathway activation by Orientin/Isoorientin.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening of the antioxidant activity of natural compounds.
Caption: General workflow for in vitro antioxidant screening.
Conclusion
While direct comparative data for this compound is still emerging, the available information on the related compounds orientin and isoorientin suggests that C-glycosylflavones from fenugreek possess significant antioxidant properties. Their mechanism of action appears to involve both direct radical scavenging and the modulation of key cellular defense pathways like Nrf2. Further head-to-head comparative studies are warranted to fully elucidate the antioxidant efficacy of this compound relative to other well-established natural antioxidants. This guide provides a foundational framework for researchers to design and interpret such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical investigations on the antioxidant activity of isoorientin from Crotalaria globosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of Processing on Green and Black Tea DPPH Radical Scavenging Activity, IC<sub>50</sub> Value, Total Polyphenols, Catechin and Epigallocatechin Gallate content - ProQuest [proquest.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In Vivo Validation of Orientin-2''-O-p-trans-coumarate's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo validation studies specifically for Orientin-2''-O-p-trans-coumarate are limited in publicly available scientific literature. This guide therefore focuses on the in vivo effects of its parent compound, Orientin (B1677486) , and other structurally related flavonoids. This compound is a flavonoid isolated from Trigonella foenum-graecum (fenugreek) and is noted for its potent antioxidant activity in vitro.[1][2] The data presented here for Orientin provides a strong foundational understanding of the potential in vivo bioactivities of its derivatives.
Comparative Analysis of In Vivo Effects
This section compares the in vivo antioxidant and anti-inflammatory effects of Orientin with a structurally similar flavonoid, Vitexin (B1683572). Both compounds have been evaluated in a D-galactose-induced aging mouse model, which is characterized by increased oxidative stress.
Antioxidant Activity in D-galactose-Aged Mice
The following table summarizes the effects of Orientin and Vitexin on key antioxidant enzymes and markers of oxidative stress in the serum, liver, and brain of D-galactose-induced aging mice. The data is extracted from a study by An et al. (2012).[3]
| Parameter | Model Group (D-galactose) | Orientin (40 mg/kg) | Vitexin (40 mg/kg) | Vitamin E (Positive Control) |
| Serum | ||||
| SOD (U/mL) | 118.3 ± 12.5 | 155.4 ± 15.1 | 148.7 ± 14.6 | 152.1 ± 14.9 |
| CAT (U/mL) | 25.6 ± 3.1 | 38.9 ± 4.2 | 36.5 ± 3.9 | 37.8 ± 4.1 |
| GSH-Px (U/mL) | 89.2 ± 9.8 | 121.7 ± 11.5 | 115.4 ± 10.9 | 118.9 ± 11.2 |
| MDA (nmol/mL) | 8.9 ± 1.1 | 5.2 ± 0.6 | 5.8 ± 0.7 | 5.4 ± 0.6 |
| Liver | ||||
| SOD (U/mgprot) | 105.4 ± 11.2 | 142.8 ± 13.9 | 135.6 ± 13.1 | 139.7 ± 13.5 |
| CAT (U/mgprot) | 45.8 ± 5.1 | 68.2 ± 7.3 | 64.9 ± 6.9 | 66.5 ± 7.1 |
| GSH-Px (U/mgprot) | 125.7 ± 13.4 | 168.3 ± 17.1 | 159.8 ± 16.2 | 164.1 ± 16.8 |
| MDA (nmol/mgprot) | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Brain | ||||
| SOD (U/mgprot) | 98.6 ± 10.5 | 135.2 ± 13.1 | 128.9 ± 12.5 | 132.4 ± 12.8 |
| CAT (U/mgprot) | 32.1 ± 3.8 | 48.7 ± 5.2 | 45.8 ± 4.9 | 47.3 ± 5.1 |
| GSH-Px (U/mgprot) | 78.4 ± 8.9 | 109.6 ± 11.2 | 103.5 ± 10.6 | 106.8 ± 10.9 |
| MDA (nmol/mgprot) | 2.5 ± 0.3 | 1.3 ± 0.1 | 1.5 ± 0.2 | 1.4 ± 0.1 |
*p < 0.05 compared to the model group. SOD: Superoxide Dismutase, CAT: Catalase, GSH-Px: Glutathione Peroxidase, MDA: Malondialdehyde.
Key Findings:
-
Both Orientin and Vitexin demonstrated significant antioxidant effects in vivo by increasing the activities of crucial antioxidant enzymes (SOD, CAT, GSH-Px) and reducing the level of lipid peroxidation (MDA).[3]
-
At a dose of 40 mg/kg, Orientin showed a slightly greater or comparable antioxidant capacity to Vitamin E, a well-known antioxidant.[3]
-
The medium and low doses of orientin were observed to increase antioxidase and ATPase levels in serum and tissue more effectively than the same doses of vitexin.[3]
Anti-Inflammatory and Chondroprotective Effects of Orientin
A study on a mouse model of osteoarthritis (OA) induced by destabilized medial meniscus (DMM) surgery revealed the anti-inflammatory and chondroprotective effects of Orientin.
| Parameter | Sham Group | DMM + Vehicle | DMM + Orientin |
| OARSI Score | 0.5 ± 0.2 | 4.8 ± 0.6 | 2.1 ± 0.4 |
| MMP-13 Positive Chondrocytes (%) | 5 ± 2 | 65 ± 8 | 20 ± 5 |
| ADAMTS5 Positive Chondrocytes (%) | 4 ± 1 | 58 ± 7 | 18 ± 4 |
| Col-II Positive Area (%) | 95 ± 5 | 30 ± 7 | 75 ± 8 |
*p < 0.05 compared to the DMM + Vehicle group. OARSI Score: Osteoarthritis Research Society International score for cartilage degradation. MMP-13 & ADAMTS5: Matrix-degrading enzymes. Col-II: Type II Collagen, a major component of cartilage.
Key Findings:
-
Orientin treatment significantly attenuated cartilage degradation in the DMM-induced osteoarthritis model in mice.[4]
-
Mechanistic studies indicated that Orientin suppresses OA development by downregulating the activation of the NF-κB pathway through the activation of the Nrf2/HO-1 axis and the SIRT6 signaling pathway.[4]
Experimental Protocols
D-galactose-Induced Aging Mouse Model
-
Animals: Male Kunming mice, 6-8 weeks old.
-
Induction of Aging: Mice were subcutaneously injected with D-galactose (120 mg/kg body weight) daily for 6 weeks.
-
Treatment: From the third week, mice were orally administered with Orientin or Vitexin (10, 20, or 40 mg/kg) daily for 4 weeks. A positive control group received Vitamin E.
-
Biochemical Analysis: At the end of the study, blood and tissue (liver, brain) samples were collected. The activities of SOD, CAT, GSH-Px, and the concentration of MDA were determined using commercially available kits.[3]
Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the anti-inflammatory activity of a compound. While not directly applied to this compound in the provided search results, it has been used for fenugreek extracts.[5]
-
Animals: Wistar rats.
-
Procedure: A 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Treatment: The test compound (e.g., fenugreek extract) is administered orally at different doses (e.g., 100, 200, 400 mg/kg) one hour before the carrageenan injection.
-
Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[5]
Signaling Pathways and Experimental Workflows
Orientin's Anti-Inflammatory and Antioxidant Signaling Pathway
Caption: Signaling pathway of Orientin in attenuating osteoarthritis.
Experimental Workflow for In Vivo Antioxidant Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Antioxidant effects of the orientin and vitexin in Trollius chinensis Bunge in D-galactose-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Orientin-2''-O-p-trans-coumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and validation of Orientin-2''-O-p-trans-coumarate, a flavonoid glycoside with noted antioxidant properties. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this document synthesizes information from validated methods for structurally similar compounds, such as orientin (B1677486) and other flavonoid glycosides, to offer a practical framework for researchers. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), representing the gold standards in the analysis of such phytochemicals.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics of HPLC and UPLC methods for the analysis of flavonoid glycosides, providing a baseline for what can be expected when developing and validating a method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC/UHPLC) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic or acetic acid | Gradient of acetonitrile and water with 0.1% formic or acetic acid |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV/PDA (e.g., 350 nm) | MS/MS (MRM mode), UV/PDA |
| Linearity (r²) | > 0.999[1][2] | > 0.99[3][4][5] |
| Accuracy (Recovery) | 96.67–103.60%[1] | 85.44 to 108.79%[3][4][5] |
| Precision (RSD) | < 5.40%[1] | < 13.69%[3][4][5] |
| Limit of Detection (LOD) | 0.034-0.684 µg/mL (for related compounds)[2] | < 0.32 mg/kg[3][4][5] |
| Limit of Quantification (LOQ) | 0.100-2.068 µg/mL (for related compounds)[2] | < 0.97 mg/kg[3][4][5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Flavonoid Glycoside Analysis
This protocol is a representative method based on common practices for the analysis of flavonoid glycosides like orientin and its derivatives.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 10-15% B, increasing to 30-40% B over 20-30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C[1].
-
Detection Wavelength: 350 nm for flavonoid glycosides[3][4][5].
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol (B129727) or DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Extract the analyte from the matrix (e.g., plant material, biological fluid) using an appropriate solvent (e.g., methanol, ethanol). The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances. Filter the final extract through a 0.22 µm syringe filter before injection.
4. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
This protocol outlines a general approach for the sensitive and selective quantification of this compound.
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. UPLC Conditions:
-
Column: C18 reverse-phase column with sub-2 µm particles (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A rapid gradient is typically employed, for example, starting at 5-10% B and ramping up to 95% B in under 5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution. For this compound (C30H26O13), the deprotonated molecule [M-H]⁻ would have an m/z of 593.13.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum sensitivity for the target analyte.
4. Standard and Sample Preparation:
-
Follow similar procedures as for the HPLC method, ensuring high purity of solvents and standards due to the high sensitivity of the MS detector. An internal standard (a structurally similar compound not present in the sample) is recommended for accurate quantification.
5. Method Validation:
-
Perform method validation as per regulatory guidelines, with a particular focus on matrix effects, which can be a significant factor in ESI-MS.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection [agris.fao.org]
- 5. semanticscholar.org [semanticscholar.org]
Benchmarking Orientin-2''-O-p-trans-coumarate: A Comparative Analysis Against Known Therapeutic Agents
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, Orientin-2''-O-p-trans-coumarate, a flavonoid isolated from Trigonella foenum-graecum, is emerging as a compound of significant interest.[1][2] This guide provides a comprehensive comparison of this compound against established therapeutic agents in the fields of cancer and inflammation, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
Antioxidant Potential: A Key Therapeutic Attribute
This compound has been identified as a potent antioxidant.[1][2] While specific IC50 values for its free radical scavenging activity were not available in the reviewed literature, the antioxidant capacity of flavonoids is a well-established mechanism contributing to their therapeutic effects. The standard antioxidant, ascorbic acid, is often used as a benchmark in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with reported IC50 values typically in the µg/mL range, demonstrating its strong antioxidant capabilities.[3][4]
Anti-Cancer Activity: A Tale of Two Flavonoids
Data on the direct anti-cancer activity of this compound is limited. However, extensive research on the related compound, orientin (B1677486), provides valuable insights. Orientin has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in one study, orientin exhibited IC50 values of 21.2 μM on A549 (lung carcinoma), 28.9 μM on MDA-MB-231 (breast cancer), and 59.1 μM on HCT-116 (colon cancer) cell lines.[5] Another study showed that orientin inhibits the proliferation of T24 human bladder carcinoma cells in a dose-dependent manner.[6]
This contrasts with a finding that this compound strongly promotes the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, that have been induced by hydrogen peroxide (H₂O₂).[1][7][8][9][10][11][12] This suggests a potential cytoprotective effect on normal cells under oxidative stress, a desirable characteristic for a therapeutic agent that could mitigate the side effects of traditional chemotherapy.
For comparison, the tables below summarize the cytotoxic activity (IC50 values) of two widely used therapeutic agents, Doxorubicin and Celecoxib, against a panel of cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| HCT116 | Colon Cancer | 24.30 µg/mL |
| Hep-G2 | Liver Cancer | 14.72 µg/mL |
| PC3 | Prostate Cancer | 2.64 µg/mL |
| A549 | Lung Cancer | > 20 µM |
| HeLa | Cervical Cancer | 2.9 µM |
| MCF-7 | Breast Cancer | 2.5 µM |
| (Data compiled from multiple sources)[9] |
Table 2: Cytotoxicity of Celecoxib Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| HeLa | Cervical Cancer | 37.2 µM |
| U251 | Glioblastoma | 11.7 µM |
| SKOV3 | Ovarian Cancer | 25 µM |
| HEY | Ovarian Cancer | 44 µM |
| IGROV1 | Ovarian Cancer | 50 µM |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 µM |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 µM |
| (Data compiled from multiple sources)[1] |
Anti-Inflammatory Effects: Targeting the COX-2 Pathway
Inflammation is a critical component of cancer progression, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in this process. While direct COX-2 inhibition data for this compound is not yet available, the related compound isoorientin (B1672268) has been identified as a potent COX-2 inhibitor with an IC50 value of 39 μM.[6] This suggests that this compound may also possess anti-inflammatory properties through a similar mechanism.
Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor with a reported IC50 of 40 nM. Its ability to inhibit COX-2 is central to its anti-inflammatory and anti-cancer effects.
Table 3: COX-2 Inhibition
| Compound | IC50 |
| Celecoxib | 40 nM |
| Isoorientin | 39 µM |
| (Data compiled from multiple sources)[6] |
Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental methodologies and biological pathways discussed, the following diagrams are provided.
References
- 1. gentaur.com [gentaur.com]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoorientin, a Selective Inhibitor of Cyclooxygenase-2 (COX-2) from the Tubers of Pueraria tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cells-online.com [cells-online.com]
- 6. Human Embryonic Lung Fibroblasts (Limited Cell Line) (2BS) | Diagnosis of Infectious Diseases IDdx [iddx.info]
- 7. Human Embryonic Lung Fibroblasts (Limited Cell Line) (2BS) | Department of Molecular Virology [molv.org]
- 8. Human Embryonic Lung Fibroblasts (Limited Cell Line) (2BS) | abren [abren.net]
- 9. Cellosaurus cell line 2BS (CVCL_BT02) [cellosaurus.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Orientin-2''-O-p-trans-coumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Orientin-2''-O-p-trans-coumarate, a flavonoid with potent antioxidant activity, proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of chemical and flavonoid-based waste provide a clear framework for its safe management.
I. Core Principles of Chemical Waste Management
The fundamental principle of chemical waste disposal is the segregation of waste streams to prevent unintended reactions and to ensure proper treatment. All laboratory personnel must be familiar with their institution's specific Chemical Hygiene Plan and waste disposal procedures.[4] The following guidelines represent general best practices for the disposal of chemical waste like this compound.
Container Management:
-
Compatibility: Waste must be stored in containers made of a compatible material.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Chemical abbreviations are not acceptable.[5]
-
Condition: Containers should be in good condition, with no leaks or cracks, and must have tightly fitting caps.[4][5]
-
Closure: Waste containers must be kept closed except when actively adding waste.[4][5]
II. Step-by-Step Disposal Protocol for this compound
The following protocol is a step-by-step guide for the proper disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
At the point of generation, determine the type of waste. This compound is a solid, organic compound.[1][6][7] Depending on the experimental procedure, the waste may be in one of the following forms:
-
Solid Waste: Unused or expired pure this compound powder, or contaminated materials such as filter paper or weighing boats.
-
Organic Waste Stream: this compound dissolved in an organic solvent (e.g., DMSO, Methanol).[1][6]
-
Aqueous Waste Stream: While less common for this compound, if dissolved in an aqueous solution, it should be treated as aqueous waste.
-
Sharps Waste: Needles or other sharps contaminated with the compound.
2. Waste Collection:
-
Solid Waste:
-
Place dry, solid this compound waste into a designated solid waste container.
-
This container should be clearly labeled "Hazardous Waste" with the chemical name.
-
-
Organic Liquid Waste:
-
Pour solutions of this compound in organic solvents into a designated organic waste container.
-
Use a funnel to avoid spills and do not leave the funnel in the container opening.[4]
-
-
Aqueous Liquid Waste:
-
Pour aqueous solutions containing this compound into a designated aqueous waste container.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent (e.g., methanol (B129727) or another suitable organic solvent) capable of removing the chemical residue.[5]
-
The rinsate from this process must be collected and disposed of as hazardous waste, typically into the organic waste stream.[5]
-
After triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.[5]
-
3. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure incompatible waste streams (e.g., acids and bases, oxidizers and flammables) are segregated.[5]
4. Scheduling Waste Pickup:
-
Once a waste container is full, or if waste needs to be removed from the laboratory, contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup.[5]
III. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available in the provided search results, the following table summarizes relevant physical and storage information.
| Property | Value | Source |
| CAS Number | 1229437-75-5 | [6][7] |
| Molecular Formula | C₃₀H₂₆O₁₃ | [6][7] |
| Molecular Weight | 594.52 g/mol | [6][7] |
| Appearance | Solid Powder | |
| Solubility | Methanol, DMSO | [1][6] |
| Storage (Solid) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.
Caption: Experimental workflow from receiving the compound to waste disposal.
Caption: Decision tree for segregating this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1229437-75-5 | Chemsrc [chemsrc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Natural Product Description|this compound [sinophytochem.com]
- 7. This compound | 1229437-75-5 | EZB43775 [biosynth.com]
Essential Safety and Logistical Guidance for Handling Orientin-2''-O-p-trans-coumarate
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical. Based on the available information for similar compounds, the following PPE is recommended to minimize exposure and ensure safety.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. A dust mask may be used if creating aerosols or handling large quantities. | Minimizes inhalation of fine particles. |
Operational Plan for Safe Handling
Following a systematic operational plan is crucial for minimizing risks and ensuring the integrity of the research.
Step 1: Preparation and Area Inspection
-
Ensure the work area, typically a laboratory fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
Step 2: Weighing and Aliquoting
-
Handle the solid compound in an area with minimal air disturbance to avoid generating dust.
-
Use a chemical-resistant spatula and weigh paper or a weighing boat.
-
Close the primary container immediately after extracting the desired amount.
Step 3: Dissolution
-
If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
The compound is soluble in DMSO.[1]
-
Cap the container securely and mix using a vortex or by gentle agitation until fully dissolved.
Step 4: Post-Handling
-
Clean all equipment and the work surface thoroughly after use.
-
Dispose of any contaminated disposables as outlined in the disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Step 1: Segregation of Waste
-
Segregate waste containing Orientin-2''-O-p-trans-coumarate from other waste streams.
-
Use separate, clearly labeled containers for solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., unused solutions).
Step 2: Solid Waste Disposal
-
Place all solid waste contaminated with the compound into a designated, sealed, and clearly labeled hazardous waste container.
Step 3: Liquid Waste Disposal
-
Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
